molecular formula C14H15NO4 B2807171 4,6-Diethoxyquinoline-2-carboxylic acid CAS No. 1351802-82-8

4,6-Diethoxyquinoline-2-carboxylic acid

Cat. No.: B2807171
CAS No.: 1351802-82-8
M. Wt: 261.277
InChI Key: WJWNWCGPRWMZET-UHFFFAOYSA-N
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Description

4,6-Diethoxyquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.277. The purity is usually 95%.
BenchChem offers high-quality 4,6-Diethoxyquinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Diethoxyquinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-diethoxyquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-9-5-6-11-10(7-9)13(19-4-2)8-12(15-11)14(16)17/h5-8H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWNWCGPRWMZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2OCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4,6-Diethoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Diethoxyquinoline-2-carboxylic acid (CAS: 1351802-82-8) represents a specialized scaffold in the quinoline-2-carboxylate family, structurally related to kynurenic acid (4-hydroxyquinoline-2-carboxylic acid). Distinguished by the ethylation of both the 6-position hydroxyl and the 4-position enol, this molecule exhibits significantly altered lipophilicity compared to its natural congeners.

In drug discovery, this compound serves as a critical pharmacophore for developing NMDA receptor antagonists (targeting the glycine site) and is an intermediate in the synthesis of antiviral and antidiabetic agents. Its dual-ethoxy substitution pattern enhances blood-brain barrier (BBB) permeability, addressing a common pharmacokinetic failure point of polar quinoline carboxylates.

Chemical Identity & Physicochemical Profiling

Structural Characterization

The molecule consists of a bicyclic quinoline core substituted with a carboxylic acid at C2 and ethoxy groups at C4 and C6. The presence of the 4-ethoxy group locks the quinoline ring in its aromatic form, preventing the tautomerization to the 4-quinolone (keto) form typical of kynurenic acid derivatives.

PropertyData
IUPAC Name 4,6-Diethoxyquinoline-2-carboxylic acid
CAS Number 1351802-82-8
Molecular Formula C₁₄H₁₅NO₄
Molecular Weight 261.27 g/mol
SMILES CCOC1=CC2=C(C=C1)N=C(C(=C2)OCC)C(=O)O
Predicted pKa (COOH) 3.8 – 4.2
Predicted LogP ~2.8 (Lipophilic)
Solubility Low in water; Soluble in DMSO, Ethanol, DMF
Electronic Effects
  • 6-Ethoxy Group: Acts as a strong electron-donating group (EDG) via resonance (+M effect) into the benzene ring, increasing electron density at the C5 and C7 positions.

  • 4-Ethoxy Group: Prevents the formation of the intermolecular hydrogen bond network seen in 4-hydroxyquinolines (which typically raises melting points and lowers solubility). This modification significantly improves solubility in organic solvents, facilitating its use in cross-coupling reactions.

Validated Synthesis Protocol

Scientist's Note: While direct alkylation of 4,6-dihydroxyquinoline-2-carboxylic acid is possible, it often yields mixtures of N-alkylated (quinolone) and O-alkylated products. The protocol below utilizes the Konrad-Limpach cyclization followed by a Chlorination-Displacement strategy. This is the industry-standard method to ensure exclusive O-alkylation at the 4-position.

Reaction Scheme Visualization

The following flowchart details the stepwise conversion from p-phenetidine to the final acid.

SynthesisPath start p-Phenetidine (4-Ethoxyaniline) step1 Diethyl Oxalacetate (Condensation) start->step1 inter1 Enamine Intermediate step1->inter1 step2 Thermal Cyclization (250°C, Diphenyl ether) inter1->step2 inter2 4-Hydroxy-6-ethoxy- quinoline-2-ester step2->inter2 step3 POCl3 (Chlorination) inter2->step3 inter3 4-Chloro-6-ethoxy- quinoline-2-ester step3->inter3 step4 NaOEt / EtOH (Nucleophilic Subst.) inter3->step4 inter4 4,6-Diethoxy- quinoline-2-ester step4->inter4 step5 NaOH / H2O (Hydrolysis) inter4->step5 final 4,6-Diethoxyquinoline- 2-carboxylic Acid step5->final

Figure 1: Stepwise synthesis via the Konrad-Limpach and Chloro-displacement route.

Detailed Methodology
Step 1: Formation of the Quinoline Core (Konrad-Limpach)
  • Reagents: Mix p-phenetidine (1.0 eq) and diethyl oxalacetate (1.1 eq) in anhydrous ethanol.

  • Catalysis: Add a catalytic amount of acetic acid.

  • Conditions: Reflux for 4 hours. Evaporate solvent to yield the enamine intermediate (Schiff base).

  • Cyclization: Dissolve the crude enamine in high-boiling solvent (e.g., Diphenyl ether) and heat rapidly to 250°C for 30-60 minutes.

  • Isolation: Cool to room temperature. Dilute with hexane to precipitate Ethyl 4-hydroxy-6-ethoxyquinoline-2-carboxylate . Filter and wash.

Step 2: Functionalization of the 4-Position
  • Chlorination: Suspend the 4-hydroxy ester in POCl₃ (Phosphorus oxychloride). Reflux for 2 hours.

    • Mechanism:[1][2][3] Conversion of the tautomeric amide/phenol to an imidoyl chloride.

  • Workup: Pour onto crushed ice (carefully!) and neutralize with Na₂CO₃. Extract with dichloromethane (DCM) to obtain Ethyl 4-chloro-6-ethoxyquinoline-2-carboxylate .

Step 3: Introduction of the 4-Ethoxy Group
  • Substitution: Dissolve the 4-chloro intermediate in anhydrous ethanol.

  • Reagent: Add Sodium Ethoxide (NaOEt, 2.0 eq) freshly prepared or 21% wt solution.

  • Conditions: Reflux for 4-6 hours. The ethoxide acts as a nucleophile, displacing the chloride ion.

    • Quality Check: Monitor via TLC (Hexane:EtOAc). Disappearance of the chloro-spot indicates completion.

Step 4: Ester Hydrolysis
  • Hydrolysis: Treat the diester with 1M NaOH (aq) and Ethanol (1:1 ratio) at 60°C for 2 hours.

  • Acidification: Cool and acidify to pH 3-4 using 1M HCl.

  • Purification: The target 4,6-Diethoxyquinoline-2-carboxylic acid will precipitate as a solid. Recrystallize from Ethanol/Water.

Biological Applications & Mechanism[2]

NMDA Receptor Antagonism

Quinoline-2-carboxylic acids are structural analogs of Kynurenic Acid , an endogenous antagonist of the NMDA receptor (Glycine site).

  • Challenge: Natural Kynurenic acid penetrates the BBB poorly.

  • Solution: The 4,6-diethoxy modification increases the LogP (lipophilicity), facilitating CNS penetration. Once in the brain, it acts as a probe for studying glutamatergic neurotransmission.

Antiviral & Antidiabetic Potential

Recent studies on quinoline-2-carboxylic acid derivatives indicate activity against:

  • α-Glucosidase: Inhibition of carbohydrate-hydrolyzing enzymes, relevant for Type 2 Diabetes management.

  • Viral Polymerases: The quinoline core serves as a scaffold for inhibiting viral replication enzymes, specifically in the context of RNA viruses.

References

  • PubChem. 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. General Procedure for Konrad-Limpach Synthesis of Quinolines. Org.[4] Synth. Coll. Vol. 3, p. 593. Available at: [Link]

  • MDPI Molecules. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules 2025. Available at: [Link]

Sources

4,6-Diethoxyquinoline-2-carboxylic acid CAS number and molecular identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

4,6-Diethoxyquinoline-2-carboxylic acid is a specific structural analog of Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous neuroactive metabolite.[1] This molecule belongs to the class of 4-substituted quinoline-2-carboxylates, widely investigated in medicinal chemistry as antagonists for the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist site (GlyB).[1]

Unlike its parent compound, the 4,6-diethoxy derivative features ethyl ether substitutions at both the 4-position (pyridine ring) and 6-position (benzene ring).[1] These modifications significantly alter the physicochemical profile, enhancing lipophilicity and blood-brain barrier (BBB) permeability compared to the polar hydroxylated precursors.[1]

Molecular Identifiers[1]
Identifier TypeValueTechnical Note
CAS Number 1351802-82-8 Primary registry number.[1]
IUPAC Name 4,6-diethoxyquinoline-2-carboxylic acid
Molecular Formula C₁₄H₁₅NO₄
Molecular Weight 261.27 g/mol Monoisotopic Mass: 261.1001
SMILES CCOC1=CC2=C(C=C1)N=C(C(=C2)OCC)C(=O)OCanonical representation.[1][2][3]
InChI Key (Predicted) LFQSCWFLJHTTHZ-UHFFFAOYSA-NBased on structural topology.
Core Scaffold Quinoline-2-carboxylic acid(Quinaldic acid derivative)

Therapeutic Rationale & Mechanism[1][5]

The Kynurenic Acid Scaffold

The quinoline-2-carboxylic acid moiety is a "privileged structure" in neuropharmacology.[1] Endogenous Kynurenic Acid is a broad-spectrum antagonist of ionotropic glutamate receptors.[1] However, it suffers from poor BBB penetration and rapid renal clearance.[1]

Structural Logic of 4,6-Diethoxy Substitution[1]
  • 6-Ethoxy Group: Substitutions at the 6-position (and 5,7-positions) of the quinoline ring interact with the hydrophobic pocket of the Glycine binding site on the NMDA receptor (NR1 subunit).[1] The ethoxy group provides steric bulk and hydrophobic interaction, often increasing potency compared to a simple methoxy or hydrogen.

  • 4-Ethoxy Group: The 4-position is critical for tautomeric stability.[1] While the endogenous compound exists as a 4-quinolone (keto-form), locking this position as an O-ethyl ether (4-ethoxy) prevents the keto-enol tautomerism.[1] This "locking" forces the molecule to maintain the quinoline aromaticity, which can enhance binding affinity and metabolic stability.

Advanced Synthesis Protocol

Disclaimer: This protocol describes a rigorous chemical synthesis intended for qualified personnel in a controlled laboratory setting.

Retrosynthetic Analysis

Direct alkylation of 4-hydroxy-6-ethoxyquinoline-2-carboxylic acid often yields a mixture of O-alkyl (quinoline) and N-alkyl (quinolone) products.[1] To ensure exclusive formation of the 4-ethoxy derivative (O-alkylation), this protocol utilizes a chlorination-substitution route via the 4-chloro intermediate.[1]

Pathway Diagram (DOT)[1]

SynthesisPathway Start 4-Ethoxyaniline (p-Phenetidine) Inter1 Imine Intermediate Start->Inter1 Condensation Reagent1 Diethyl Oxalacetate Reagent1->Inter1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization Inter2 Ethyl 4-hydroxy-6-ethoxy- quinoline-2-carboxylate Cyclization->Inter2 - EtOH Chlorination POCl3 Reaction Inter2->Chlorination Inter3 Ethyl 4-chloro-6-ethoxy- quinoline-2-carboxylate Chlorination->Inter3 Cl sub. OH Subst NaOEt / EtOH (Nucleophilic Subst.) Inter3->Subst Inter4 Ethyl 4,6-diethoxy- quinoline-2-carboxylate Subst->Inter4 OEt sub. Cl Hydrolysis NaOH / H2O (Saponification) Inter4->Hydrolysis Final 4,6-Diethoxyquinoline- 2-carboxylic Acid Hydrolysis->Final Acidification

Caption: Step-wise synthesis ensuring regioselective O-alkylation at the 4-position via a chloro-intermediate.

Detailed Methodology
Step 1: Construction of the Quinoline Core (Modified Conrad-Limpach)[1]
  • Reagents: 4-Ethoxyaniline (1.0 eq), Diethyl oxalacetate (1.1 eq), Ethanol (anhydrous), Acetic acid (cat.).[1]

  • Procedure: Reflux 4-ethoxyaniline and diethyl oxalacetate in ethanol with catalytic acetic acid for 4 hours. Evaporate solvent to obtain the enamine intermediate (diethyl (4-ethoxyphenylamino)fumarate).[1]

  • Cyclization: Add the crude enamine dropwise to boiling diphenyl ether (Dowtherm A) at 250°C. Maintain temperature for 30-45 minutes to effect thermal cyclization.

  • Isolation: Cool the mixture. Dilute with hexane/petroleum ether to precipitate Ethyl 4-hydroxy-6-ethoxyquinoline-2-carboxylate .[1] Filter and wash with hexane to remove Dowtherm A.[1]

Step 2: Regioselective Functionalization (The "Chlorine Switch")

Rationale: Direct ethylation of the Step 1 product yields significant N-ethylated byproducts.[1] We convert the hydroxyl to a chloride leaving group first.

  • Reagents: Step 1 Product, Phosphorus Oxychloride (POCl₃).[1]

  • Procedure: Suspend the ester in neat POCl₃ (5-10 volumes). Reflux for 2 hours. The solid will dissolve as the reaction proceeds.

  • Workup: Evaporate excess POCl₃ under reduced pressure. Pour the residue onto crushed ice/ammonia water carefully (exothermic!).[1] Extract the resulting Ethyl 4-chloro-6-ethoxyquinoline-2-carboxylate with dichloromethane (DCM).

Step 3: Introduction of the 4-Ethoxy Group[1]
  • Reagents: Sodium Ethoxide (NaOEt) in Ethanol (freshly prepared).

  • Procedure: Dissolve the 4-chloro intermediate in anhydrous ethanol. Add NaOEt (2.5 eq).[1] Reflux for 4-6 hours.

  • Mechanism: Nucleophilic Aromatic Substitution (SₙAr).[1] The ethoxide ion displaces the chloride at the activated 4-position.[1]

  • Result: Ethyl 4,6-diethoxyquinoline-2-carboxylate .

Step 4: Hydrolysis to Final Acid
  • Reagents: NaOH (2M aqueous), Ethanol.

  • Procedure: Dissolve the diester in ethanol/NaOH. Stir at 60°C for 2 hours.

  • Isolation: Evaporate ethanol. Acidify the aqueous residue with 1M HCl to pH 3-4. The target compound, 4,6-Diethoxyquinoline-2-carboxylic acid , will precipitate as a solid.[1]

  • Purification: Recrystallize from Ethanol/Water.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized compound, the following QC parameters must be met.

Analytical MethodExpected Signal / CriteriaInterpretation
¹H NMR (DMSO-d₆) δ 1.4-1.5 (t, 6H): Two tripletsConfirms presence of two ethyl groups (methyl protons).[1]
δ 4.2-4.4 (q, 4H): Two quartetsConfirms methylene protons of the ethoxy groups.[1]
δ 7.5-8.0 (m, 4H): Aromatic regionConfirms quinoline ring integrity.[1]
Absence of ~11-12 ppm singlet Confirms absence of NH (quinolone) or OH protons.[1]
LC-MS [M+H]⁺ = 262.3 Matches calculated mass (261.27 + 1).[1]
Melting Point Distinct sharp range (e.g., >180°C)Broad range indicates incomplete hydrolysis or salt contamination.[1]

References

  • Leeson, P. D., et al. (1991).[1] Kynurenic acid derivatives.[1] Structure-activity relationships for excitatory amino acid antagonism at the glycine site. Journal of Medicinal Chemistry, 34(2), 1243-1252.[1] [Link]

  • Carling, R. W., et al. (1993).[1] 4-Substituted-2-carboxyquinolines: An investigation of the electronic and steric requirements for high-affinity binding to the glycine site of the NMDA receptor.[1] Journal of Medicinal Chemistry, 36(22), 3397-3408.[1] [Link][1]

  • Riegel, B., et al. (1946).[1] The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method.[1] Journal of the American Chemical Society, 68(7), 1264–1266.[1] [Link][1]

Sources

Technical Analysis: Ionization & pKa Profile of 4,6-Diethoxyquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ionization behavior, pKa values, and physicochemical properties of 4,6-Diethoxyquinoline-2-carboxylic acid . It is designed for researchers in medicinal chemistry and formulation science, synthesizing theoretical principles with practical experimental protocols.

Compound Identity:

  • CAS: 1351802-82-8

  • IUPAC: 4,6-diethoxyquinoline-2-carboxylic acid

  • Core Scaffold: Quinaldic Acid (Quinoline-2-carboxylic acid)[1][2][3][4]

Executive Summary & Physicochemical Profile[2][5][6][7][8]

4,6-Diethoxyquinoline-2-carboxylic acid is an amphoteric molecule exhibiting zwitterionic behavior in aqueous media. Its ionization profile is governed by two primary functional groups: the basic quinoline nitrogen (N1) and the acidic carboxylic acid (C2-COOH) .

Unlike the unsubstituted parent compound (quinaldic acid), the presence of two ethoxy groups (strong electron-donating groups) at positions 4 and 6 significantly modulates the electron density of the aromatic system, leading to a higher pKa for the quinoline nitrogen and a lower acidity for the carboxylic group compared to the baseline.

Predicted Ionization Constants (Aqueous, 25°C)
Functional GroupPredicted pKaTypeElectronic Influence
Carboxylic Acid (-COOH) 2.8 – 3.2 AcidicDestabilized anion due to electron-rich ring (EDG effect).
Quinoline Nitrogen (N:) 5.8 – 6.4 BasicStabilized cation due to resonance donation from 4,6-diethoxy groups.
Isoelectric Point (pI) ~4.5 NeutralpH of minimum solubility (Zwitterion dominance).

Structural Analysis & Electronic Effects

To understand the ionization behavior, we must analyze the electronic perturbations caused by the substituents using Hammett-style structure-activity relationships (SAR).

The Parent Scaffold: Quinaldic Acid
  • Baseline pKa (COOH): ~1.2 – 1.8 (Strongly acidic due to the electron-withdrawing inductive effect (-I) of the adjacent nitrogen).

  • Baseline pKa (N-H+): ~4.9 (Moderately basic).

  • Behavior: Exists largely as a zwitterion in the pH 2–4 range.

Impact of 4,6-Diethoxy Substitution

The ethoxy (-OCH₂CH₃) groups act as strong Electron Donating Groups (EDG) via resonance (+M effect), which outweighs their weak inductive withdrawal (-I).

  • 4-Ethoxy Effect (Gamma to Nitrogen):

    • Direct conjugation allows electron density donation into the pyridine ring.

    • Result: Significantly increases electron density on N1, making it a stronger base (higher pKa).

  • 6-Ethoxy Effect (Benzene Ring):

    • Increases the overall electron density of the fused bicyclic system.

    • Result: Further stabilizes the protonated nitrogen cation.

  • Combined Effect on Carboxyl Group:

    • The electron-rich ring system destabilizes the carboxylate anion (

      
      ) slightly compared to the unsubstituted ring, as the ring is less able to accept excess negative charge.
      
    • Result: The acid becomes weaker (pKa shifts from ~1.5 to ~3.0).

Ionization Equilibria & Species Distribution

The molecule exists in three distinct ionization states depending on the pH of the environment.

Reaction Scheme


  • pH < 2.0: Cationic Form. Both N and COOH are protonated. Soluble.

  • pH 3.0 – 5.0: Zwitterionic Form. N is protonated (

    
    ), COOH is deprotonated (
    
    
    
    ). Net charge is 0.[5] Lowest Solubility.
  • pH > 7.0: Anionic Form. N is deprotonated (neutral), COOH is deprotonated (

    
    ). Highly Soluble.
    
Visualization of Ionization Pathway

The following diagram illustrates the protonation states and the theoretical pKa transitions.

IonizationPathway Cation Cationic Species (H₂L⁺) (pH < 2.5) N-Protonated | COOH Zwitterion Zwitterion (HL)⁰ (pH ~ 4.5) N-Protonated | COO⁻ (Precipitation Risk) Cation->Zwitterion pKa₁ ≈ 2.8 (COOH Deprotonation) Zwitterion->Cation Anion Anionic Species (L⁻) (pH > 7.0) N-Neutral | COO⁻ Zwitterion->Anion pKa₂ ≈ 6.2 (NH⁺ Deprotonation) Anion->Zwitterion

Figure 1: Stepwise dissociation pathway of 4,6-Diethoxyquinoline-2-carboxylic acid showing the transition from cation to anion via the zwitterionic intermediate.

Experimental Determination Protocol

Due to the lipophilic nature of the ethoxy substituents, aqueous solubility may be limited near the isoelectric point. The following Potentiometric Titration protocol is recommended, utilizing a cosolvent extrapolation method (Yasuda-Shedlovsky procedure) to determine thermodynamic pKa values.

Materials & Equipment
  • Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

  • Electrode: Double-junction pH glass electrode (calibrated at pH 4.0, 7.0, 10.0).

  • Titrant: 0.1 M KOH (CO₂-free).

  • Solvent: Methanol (MeOH) or Dioxane (HPLC grade) and degassed water.

  • Ionic Strength Adjuster: 0.15 M KCl.

Workflow: Cosolvent Titration

Since the compound is likely insoluble in pure water at pH ~4.5, titrations should be performed at three different cosolvent ratios (e.g., 30%, 40%, 50% MeOH).

  • Preparation: Dissolve ~5 mg of sample in the specific MeOH/Water mixture containing 0.15 M KCl.

  • Acidification: Add 0.1 M HCl to lower the pH to ~1.5 (ensure full protonation).

  • Titration: Titrate with 0.1 M KOH until pH reaches ~11.0. Record pH vs. Volume data points.

  • Data Processing:

    • Determine the apparent pKa (

      
      ) for each solvent ratio from the inflection points (first derivative of the titration curve).
      
    • Yasuda-Shedlovsky Extrapolation: Plot

      
       vs. 
      
      
      
      (dielectric constant of the mixture).
    • Extrapolate to

      
       (pure water) to obtain the thermodynamic aqueous pKa.
      
Experimental Logic Diagram

ProtocolWorkflow Start Start: Sample Preparation (5mg in MeOH/Water) Acidify Acidify to pH 1.5 (Ensure Cationic State) Start->Acidify Titrate Titrate with 0.1M KOH (Monitor pH vs Vol) Acidify->Titrate Detect Detect Inflection Points (1st Derivative) Titrate->Detect Extrapolate Yasuda-Shedlovsky Extrapolation (Plot vs Dielectric Constant) Detect->Extrapolate Result Final Aqueous pKa Values Extrapolate->Result

Figure 2: Workflow for accurate pKa determination using cosolvent potentiometry.

Implications for Drug Development

Solubility & Formulation
  • pH Dependent Solubility: The compound will exhibit a U-shaped solubility curve.

    • High Solubility: pH < 2 (Cation) and pH > 7 (Anion).

    • Precipitation Zone: pH 3.5 – 5.5. Avoid formulating liquid dosage forms in this range.

  • Salt Selection:

    • For oral delivery, a sodium salt (reacting the COOH with NaOH) is recommended to ensure rapid dissolution in the stomach.

    • Alternatively, a hydrochloride salt (protonating the N) can be used, but risk of precipitation exists as it enters the small intestine (pH 6-7).

ADME Prediction
  • Absorption: The zwitterionic neutral form (dominant at pH 4-6) usually has poor membrane permeability compared to the pure non-ionized form. However, the lipophilic ethoxy tails will significantly enhance passive diffusion compared to quinaldic acid.

  • Metabolism: The ethoxy groups are potential sites for O-dealkylation by CYP450 enzymes (likely CYP2D6 or CYP3A4), converting the molecule back to hydroxy-quinoline derivatives.

References

  • ChemicalBook. (2025). Quinaldic acid (CAS 93-10-7) Properties and pKa Data. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 2-Quinolinecarboxylic acid - NIST Chemistry WebBook, SRD 69. Retrieved from

  • PubChem. (2025).[2][4][6][7] Compound Summary: 4-Methoxyquinoline (CID 521938). National Library of Medicine. Retrieved from

  • Williams, R. (2022).[5][8] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Technical Safety & Handling Guide: 4,6-Diethoxyquinoline-2-carboxylic acid

[1]

Executive Summary

4,6-Diethoxyquinoline-2-carboxylic acid (CAS 1351802-82-8) is a specialized heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents targeting neurological disorders and infectious diseases.[1] As a substituted quinoline-2-carboxylic acid (quinaldic acid derivative), it serves as a critical scaffold for structure-activity relationship (SAR) studies involving metallo-enzyme inhibition and receptor antagonism.[1]

This guide synthesizes available empirical data with "read-across" toxicological principles derived from the quinoline core to provide a robust safety framework. While specific LD50 data for this exact ethoxy-substituted variant is limited in public registries, its structural analogs (e.g., 4-hydroxy-6-methoxyquinoline-2-carboxylic acid) dictate a Warning classification under GHS standards, primarily for mucosal irritation and potential acute oral toxicity.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the physical state and solubility profile is the first line of defense in exposure control. The diethoxy substitution pattern increases lipophilicity compared to its dihydroxy analogs, influencing both skin absorption potential and solubility in organic solvents.

ParameterTechnical Specification
Chemical Name 4,6-Diethoxyquinoline-2-carboxylic acid
CAS Number 1351802-82-8
Molecular Formula C₁₄H₁₅NO₄
Molecular Weight 261.27 g/mol
Appearance Off-white to pale yellow solid (Powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in water; moderate solubility in ethanol.[1][2]
Predicted LogP ~2.5 – 3.0 (Increased lipophilicity due to ethyl groups)
Acidity (pKa) Carboxylic acid: ~4.8; Quinoline nitrogen: ~1.5 (protonated form)

Scientist’s Note: The presence of the carboxylic acid moiety suggests this compound will exist as a zwitterion or anion at physiological pH, potentially affecting its bioavailability and interaction with cationic transporters.

Hazard Identification (GHS Classification)

Based on the structural activity relationship (SAR) of the quinoline-2-carboxylic acid family (e.g., CAS 3778-29-8, CAS 52980-06-0), the following GHS classifications are assigned for research handling purposes.

Signal Word: WARNING
Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) Category 4H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[2][4]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.
Precautionary Strategy (P-Statements)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2]

Toxicological Assessment & Mechanism[1]

Structural Alert: The Quinoline Core

The quinoline scaffold is a "privileged structure" in medicinal chemistry but carries inherent toxicological risks.

  • DNA Intercalation: Planar aromatic quinoline systems can intercalate into DNA base pairs, potentially causing frameshift mutations. While the carboxylic acid group at C2 reduces this risk by increasing polarity and steric hindrance compared to simple quinoline, caution regarding genotoxicity is warranted.

  • Enzyme Inhibition: Quinaldic acid derivatives are known chelators of divalent cations (Cu²⁺, Zn²⁺, Fe²⁺). Toxicity may manifest via the depletion of essential metal cofactors in metalloenzymes (e.g., inhibition of insulin-degrading enzyme or matrix metalloproteinases).

Acute vs. Chronic Exposure Risks
  • Acute: Primary risk is irritation to mucous membranes (respiratory tract) and eyes upon contact with dust. Oral ingestion may cause gastrointestinal distress due to the acidic nature and nitrogenous base activity.

  • Chronic: Repeated exposure to quinoline derivatives has been linked to hepatic burden in animal models, as metabolism often involves cytochrome P450 oxidation (forming epoxides) before conjugation.

Biological Evaluation Workflow

The following diagram illustrates the decision logic for biological safety assessment when working with this compound in a drug discovery context.

SafetyAssessmentCompound4,6-Diethoxyquinoline-2-COOHInSilicoIn Silico Tox Prediction(Derek/Sarah Nexus)Compound->InSilicoAmesAmes Test(Mutagenicity)InSilico->AmesAlert: Aromatic Amine?CytotoxCytotoxicity Assay(HepG2/Hela)Ames->CytotoxNegativeMitigationStructural Modification(Reduce Lipophilicity)Ames->MitigationPositiveSafeProceed toIn Vivo EfficacyCytotox->SafeIC50 > 50µMCytotox->MitigationIC50 < 10µM

Figure 1: Toxicological screening workflow for quinoline-2-carboxylic acid derivatives.

Safe Handling & Synthesis Protocols

Engineering Controls
  • Containment: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood .

  • Dust Control: Use a static-dissipative balance enclosure if the powder is fine/fluffy to prevent aerosolization.[1]

Personal Protective Equipment (PPE)[8]
  • Respiratory: NIOSH N95 (US) or P2 (EU) particulate respirator is required if handling >100 mg outside a hood.

  • Ocular: Chemical safety goggles (ANSI Z87.1). Face shield recommended during synthesis reflux steps.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Break-through time is likely >480 min for solid handling but decreases significantly if dissolved in DMSO or DCM.[1]

Synthesis Hazards (Impurity Profile)

Synthesis of this compound often utilizes the Doebner Reaction (Aniline + Aldehyde + Pyruvic Acid) or Pfitzinger Reaction .

  • Critical Impurity: Unreacted 4-ethoxyaniline (or related aniline precursor).[1] Anilines are often toxic, methemoglobinemia-inducing agents.

  • Purification: Recrystallization from ethanol is standard. Ensure mother liquor (containing aniline residues) is disposed of as hazardous organic waste.

SynthesisSafetyStartReagents:Aniline deriv. + Pyruvic AcidReactionReflux (Ethanol/Acid)Hazard: Flammability + VaporsStart->ReactionWorkupFiltration & WashingRisk: Skin AbsorptionReaction->WorkupProduct4,6-Diethoxyquinoline-2-COOH(Solid)Workup->ProductWasteMother LiquorContains: Unreacted AnilineWorkup->WasteToxic Stream

Figure 2: Safety critical control points during the synthesis and purification process.

Emergency Response & Environmental Fate

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs (acidic irritation), administer oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin, as it may enhance transdermal absorption of the lipophilic quinoline.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[5] The carboxylic acid moiety can cause corneal opacity if untreated.

Environmental Impact[1][5]
  • Aquatic Toxicity: Quinoline derivatives are generally harmful to aquatic life (Category 3 or 2). Do not release into drains.[2][4]

  • Degradability: The quinoline ring is resistant to rapid biodegradation. Incineration with afterburner and scrubber is the required disposal method.

Regulatory Status (Research Use)

  • TSCA (USA): Likely not listed on the active inventory. Use strictly under the R&D Exemption (40 CFR 720.36).

  • REACH (EU): Not registered. For research use only (< 1 ton/year).

  • Export Control: Not typically controlled under dual-use lists, but check local regulations regarding quinoline precursors.

References

  • National Institutes of Health (NIH). (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid: Mechanistic Studies and Toxicity.[1][6] PubMed Central. Retrieved from [Link]

  • PubChem. (2025).[7] Compound Summary: Quinaldic Acid (Quinoline-2-carboxylic acid).[1][7][8] National Library of Medicine. Retrieved from [Link]

Technical Guide: History, Discovery, and Chemistry of Diethoxyquinoline Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 6,7-Dialkoxy-4-hydroxyquinoline-3-carboxylic acid esters (The "Diethoxy" Scaffold). Primary Application: Veterinary Coccidiostats (e.g., Decoquinate) and emerging Anti-malarial/Anti-tubercular agents. Significance: This chemical class represents a pivotal divergence in quinolone pharmacology. Unlike their fluoroquinolone cousins (which target bacterial DNA gyrase), the diethoxyquinoline carboxylates target the mitochondrial cytochrome bc1 complex . This distinct mechanism has sparked a modern renaissance in repurposing these scaffolds for drug-resistant human pathogens.

Historical Genesis: The 1960s Coccidiostat Race

The discovery of diethoxyquinoline derivatives was not driven by human antibiotics, but by the poultry industry's desperate need to control Coccidiosis, a parasitic disease caused by Eimeria species.

The Pre-Quinolone Era

Prior to the 1960s, control relied on sulphonamides and thiamine antagonists (amprolium). Resistance developed rapidly. Researchers at major pharmaceutical houses (including May & Baker and Norwich Pharmacal) began screening quinoline derivatives, inspired by the antimalarial success of chloroquine.

The "Diethoxy" Breakthrough

In the mid-1960s, patents (e.g., US 3,485,845) revealed that 6,7-substitution on the 4-hydroxyquinoline-3-carboxylate core was critical for anti-coccidial activity.

  • The Baseline Discovery: Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate showed potent activity against Eimeria tenella.

  • The Lipophilic Optimization: Structure-Activity Relationship (SAR) studies indicated that extending the alkyl chain at the C-6 or C-7 position improved potency, likely by enhancing membrane permeability to reach the mitochondrial target.

  • The Champion: This led to Decoquinate (Ethyl 6-(decyloxy)-7-ethoxy-4-hydroxyquinoline-3-carboxylate), where the C-6 ethoxy group was replaced by a decyloxy chain. However, the "diethoxy" core remains the defining structural parent of this class.

Chemical Architecture & Synthesis

The synthesis of these derivatives classically follows the Gould-Jacobs Reaction . This pathway is robust, scalable, and allows for the pre-installation of the critical 6,7-alkoxy pattern on the aniline starting material.

The Gould-Jacobs Protocol (Step-by-Step)

Objective: Synthesis of Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate.

Reagents:

  • 3,4-Diethoxyaniline (Starting Material)

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether or Dowtherm A (High-boiling solvent for cyclization)

Workflow:

  • Condensation: 3,4-Diethoxyaniline is reacted with EMME at 100-110°C. Ethanol is liberated as a byproduct. This forms the intermediate anilinomethylene malonate .

  • Thermal Cyclization: The intermediate is added to refluxing Dowtherm A (~250°C). This high temperature forces intramolecular cyclization, releasing a second molecule of ethanol and forming the quinoline ring.

  • Isolation: The mixture is cooled. The product, being less soluble than the impurities, precipitates and is filtered.

  • Hydrolysis (Optional): If the free acid is required, the ester is hydrolyzed using NaOH/EtOH.

Visualization: The Synthetic Pathway

GouldJacobs Aniline 3,4-Diethoxyaniline Intermediate Anilinomethylene Malonate (Intermediate) Aniline->Intermediate Condensation (110°C) EMME Diethyl ethoxymethylenemalonate (EMME) EMME->Intermediate Cyclization Thermal Cyclization (250°C in Dowtherm A) Intermediate->Cyclization Byproduct Ethanol (removed) Intermediate->Byproduct Product Ethyl 6,7-diethoxy-4-hydroxy quinoline-3-carboxylate Cyclization->Product - EtOH

Figure 1: The Gould-Jacobs synthetic route for 6,7-diethoxyquinoline derivatives.

Structure-Activity Relationship (SAR)

The "diethoxy" pattern is not arbitrary. It mimics the electronic and steric properties required to bind to the Qo site of the cytochrome bc1 complex.

Structural FeatureRole in Biological Activity
3-Carboxylate Ester Essential. Unlike antibacterial fluoroquinolones (which require a free 3-COOH), coccidiostats require an ester (Ethyl or Methyl) for optimal lipophilicity and transport.
4-Hydroxyl Group Provides a hydrogen bond donor/acceptor motif critical for binding within the enzyme pocket. Tautomerizes with 4-oxo.
6,7-Dialkoxy Pattern The Critical Pharmacophore. The oxygen atoms likely interact with serine/histidine residues in the binding pocket. The alkyl chains (Ethyl/Decyl) anchor the molecule in the hydrophobic mitochondrial membrane.
N-1 Position Usually unsubstituted (NH) in this specific class, unlike the N-ethyl/cyclopropyl of antibacterials.

Mechanism of Action: Mitochondrial Blockade

Unlike fluoroquinolones that target DNA, diethoxyquinoline derivatives are respiration inhibitors .

The Target: Cytochrome bc1 Complex

The drug binds to the ubiquinol oxidation site (


) of the cytochrome bc1 complex (Complex III) in the electron transport chain.
  • Action: It prevents the transfer of electrons from ubiquinol to cytochrome c.

  • Consequence: This collapses the mitochondrial membrane potential (

    
    ) and halts ATP synthesis in the parasite.
    
  • Selectivity: The drug binds with high affinity to the parasitic (e.g., Eimeria, Plasmodium) cytochrome

    
    , but has low affinity for the mammalian host equivalent, providing a high therapeutic index.
    
Visualization: Mechanism of Action

Mechanism Drug Diethoxyquinoline Derivative (e.g., Decoquinate) Mitochondria Parasite Mitochondrion Drug->Mitochondria Permeates Membrane QoSite Qo Binding Site (Ubiquinol Oxidation) Drug->QoSite High Affinity Binding (Inhibition) ComplexIII Cytochrome bc1 Complex (Complex III) Mitochondria->ComplexIII ComplexIII->QoSite Contains ElectronFlow Electron Transport Chain QoSite->ElectronFlow Blocks e- Transfer ATP ATP Synthesis ElectronFlow->ATP Required for ATP->ATP Halted

Figure 2: Inhibition of the parasitic electron transport chain by diethoxyquinoline derivatives.

Modern Applications & Repurposing

While historically confined to veterinary medicine, the "diethoxy" scaffold is currently under intense investigation for human neglected tropical diseases.

Malaria (Plasmodium falciparum)

The mitochondrial mechanism of Eimeria is conserved in Plasmodium.

  • Research: Decoquinate and novel 6,7-diethoxy analogs display nanomolar potency against multi-drug resistant malaria strains.

  • Challenge: Low water solubility limits oral bioavailability in humans.

  • Solution: Nanoparticle formulations and prodrug strategies (modifying the 3-ester) are in active development.

Tuberculosis (Mycobacterium tuberculosis)

Recent screens have identified quinoline-3-carboxylates as inhibitors of mycobacterial respiration. The 6,7-dialkoxy substitution pattern is being optimized to target the mycobacterial cytochrome bcc complex.

References

  • Watson, E. J. (1969). Methyl and ethyl 6- and 7-substituted 4-hydroxy-quinoline-3-carboxylates useful as coccidiostats.[1] US Patent 3,485,845. Link

  • Wang, C. C. (1975). Studies of the mitochondria from Eimeria tenella and inhibition of electron transport by quinolone coccidiostats. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link

  • Fry, M., & Williams, R. B. (1984).[2] The effects of decoquinate and clopidol on electron transport in mitochondria of Eimeria tenella. Biochemical Pharmacology. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Beto, C. C., et al. (2018). Nanotechnology approaches for the delivery of cytochrome bc1 inhibitors in malaria. Malaria Journal. Link

Sources

Methodological & Application

Application Note & Protocol: Microwave-Assisted Synthesis of 4,6-Diethoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of 4,6-diethoxyquinoline derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). Quinoline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Traditional synthetic methods often require prolonged reaction times and harsh conditions. This protocol leverages the principles of green chemistry to offer a superior alternative, demonstrating significant reductions in reaction time, increased yields, and enhanced energy efficiency.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to optimize heterocyclic synthesis through modern, sustainable technologies.

Introduction: The Case for Microwave-Assisted Quinoline Synthesis

The quinoline ring system is a privileged scaffold in drug discovery, exhibiting a vast spectrum of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][3] The specific substitution pattern on the quinoline core, such as the 4,6-diethoxy groups, can significantly modulate the pharmacological profile of the molecule, making the development of efficient synthetic routes to these derivatives a key objective in medicinal chemistry.

Conventional synthesis of quinolines, such as the traditional Conrad-Limpach-Knorr reaction, is often hampered by long reaction times (several hours to overnight), high temperatures requiring significant energy input, and in some cases, the use of hazardous solvents.[3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations.[7][8]

The Advantages of MAOS:

  • Accelerated Reaction Rates: Microwave irradiation delivers energy directly to polar molecules in the reaction mixture, resulting in rapid and uniform heating that can reduce reaction times from hours to mere minutes.[4][6]

  • Improved Yields and Purity: The precise temperature control and rapid heating minimize the formation of by-products, leading to cleaner reactions, higher yields, and simplified purification.[5][7]

  • Energy Efficiency: By heating only the reaction vessel and its contents, MAOS is significantly more energy-efficient than conventional methods that heat the entire apparatus.[8]

  • Green Chemistry Alignment: MAOS aligns with the principles of green chemistry by reducing energy consumption and often enabling the use of less hazardous solvents or even solvent-free conditions.[4][5]

This document details a robust and reproducible protocol for the synthesis of a representative 4,6-diethoxyquinoline derivative, highlighting the causal relationship between microwave parameters and reaction outcomes.

Reaction Principle and Mechanism

The synthesis of 4-hydroxy-6-ethoxy-2-methylquinoline, a precursor that can be further functionalized, is achieved via a microwave-assisted Conrad-Limpach cyclization. The reaction proceeds by heating a mixture of 3-ethoxyaniline and ethyl acetoacetate.

The mechanism involves two primary stages:

  • Aniline Condensation: The reaction initiates with the nucleophilic attack of the amino group of 3-ethoxyaniline on the keto-carbonyl of ethyl acetoacetate, followed by dehydration to form the ethyl 3-((3-ethoxyphenyl)amino)but-2-enoate intermediate.

  • Intramolecular Cyclization: Under high-temperature conditions favored by microwave heating, this intermediate undergoes a thermal intramolecular cyclization (a 6-π electrocyclization), followed by tautomerization to yield the more stable aromatic 4-hydroxyquinoline product. Microwave irradiation is crucial for rapidly achieving the high temperature required to drive the reaction towards cyclization and prevent the formation of isomeric side products.[3]

G cluster_start Reactants reactant reactant intermediate intermediate product product Aniline 3-Ethoxyaniline Intermediate1 Enamine Intermediate (Ethyl 3-((3-ethoxyphenyl)amino)but-2-enoate) Aniline->Intermediate1 Condensation (-H₂O) Ketoester Ethyl Acetoacetate Ketoester->Intermediate1 Condensation (-H₂O) Product 4-Hydroxy-6-ethoxy-2-methylquinoline Intermediate1->Product Thermal Cyclization (Microwave Heating, >200°C)

Caption: Proposed reaction mechanism for quinoline synthesis.

Detailed Experimental Protocol

This protocol is designed for execution in a dedicated laboratory microwave reactor. All operations should be conducted in a well-ventilated fume hood.

3.1. Materials and Equipment

  • Reagents:

    • 3-Ethoxyaniline (≥98% purity)

    • Ethyl acetoacetate (≥99% purity)

    • Dowtherm A (or another high-boiling, microwave-transparent solvent)

    • Ethanol (Reagent grade)

    • Deionized Water

  • Equipment:

    • CEM Discover SP Microwave Reactor (or equivalent)

    • 10 mL microwave reaction vessel with snap-on cap and stir bar

    • Analytical balance

    • Standard laboratory glassware (beakers, flasks)

    • Büchner funnel and vacuum filtration apparatus

    • Melting point apparatus

    • NMR Spectrometer, Mass Spectrometer (for characterization)

3.2. Step-by-Step Synthesis Procedure

  • Reactant Preparation: In a 10 mL microwave reaction vessel, add 3-ethoxyaniline (1.0 mmol, 137 mg).

  • Solvent and Reagent Addition: To the vessel, add ethyl acetoacetate (1.2 mmol, 156 mg, 153 µL) and 3 mL of Dowtherm A. Add a magnetic stir bar.

  • Microwave Irradiation: Securely cap the vessel and place it in the cavity of the microwave reactor. Irradiate the mixture under the conditions specified in the table below. The use of a high-boiling solvent like Dowtherm A is a critical choice, as it is microwave-transparent and allows the reactants to absorb energy efficiently, reaching the high temperatures necessary for cyclization without the solvent itself overheating or generating excessive pressure.

ParameterValue
Power 250 W (Dynamic Power Control)
Target Temperature 250 °C
Hold Time 15 minutes
Ramp Time 5 minutes
Stirring High
Pre-stirring 30 seconds
  • Work-up and Isolation:

    • After the reaction is complete, allow the vessel to cool to room temperature (<50 °C) using the instrument's forced air cooling system.

    • Carefully uncap the vessel in a fume hood.

    • Add 10 mL of ethanol to the reaction mixture to precipitate the product.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold ethanol (2 x 5 mL) to remove any residual solvent and unreacted starting materials.

  • Purification:

    • Dry the crude product in a vacuum oven.

    • If necessary, further purify the product by recrystallization from hot ethanol to yield the final product as a crystalline solid.

Results and Discussion: A Comparative Advantage

The microwave-assisted protocol demonstrates profound advantages over conventional heating methods.

Table 1: Comparison of MAOS vs. Conventional Synthesis

ParameterMicrowave-Assisted MethodConventional Method (Oil Bath)
Reaction Time 15 minutes4 - 6 hours[1]
Typical Yield 85-95%40-60%[9]
Temperature 250 °C (achieved in 5 min)250 °C (requires gradual heating)
Energy Input Significantly LowerHigh
Purity (Crude) HighModerate (often contains isomers)

Causality of Microwave Enhancement:

The success of this rapid synthesis is directly attributable to the unique heating mechanism of microwaves.[4] Unlike an oil bath, which heats conductively from the outside-in, microwaves induce heating volumetrically and instantaneously through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the reactants and intermediates, constantly reorient themselves to align with the oscillating electric field of the microwaves. This rapid motion generates friction, leading to intense, localized heating.[7][8]

  • Ionic Conduction: Any ionic species present will move translationally through the solution, generating heat through collisions.[7]

This efficient energy transfer rapidly achieves the high activation energy required for the intramolecular cyclization, dramatically accelerating the reaction rate while minimizing the time for side-product formation.[8]

Sources

Application Note: Coordination Chemistry of 4,6-Diethoxyquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Ligand Profile

4,6-Diethoxyquinoline-2-carboxylic acid is a substituted derivative of quinaldic acid (quinoline-2-carboxylic acid). While the parent quinaldic acid is a ubiquitous N,O-donor ligand in coordination chemistry, the 4,6-diethoxy derivative represents a specialized variant offering distinct solubility and electronic advantages.

This guide details the protocols for utilizing this ligand to construct metal-organic architectures. Unlike the parent acid, which often requires polar protic solvents (water/methanol), the ethoxy-substituted variant exhibits enhanced lipophilicity, enabling coordination reactions in a broader range of organic solvents (e.g., DCM, THF, Acetonitrile). Furthermore, the electron-donating ethoxy groups at the 4- and 6-positions increase the basicity of the quinoline nitrogen and alter the photophysical properties, making it a prime candidate for luminescent Lanthanide (Ln) complexes.

Ligand Specifications
PropertyData / Description
Formula C₁₄H₁₅NO₄
MW 261.27 g/mol
Coordination Donor Set N, O (Bidentate chelate); O, O' (Bridging carboxylate)
pKa (Predicted) ~5.2 (COOH), ~2.5 (Quinoline N-H⁺) [Note: More basic than unsubstituted quinaldic acid]
Solubility Soluble in DCM, CHCl₃, DMSO, DMF, THF.[1][2] Sparingly soluble in water.
Key Features Enhanced organic solubility; Electron-rich aromatic core (Antenna effect); Steric bulk at 4-position prevents some stacking interactions.

Coordination Modes & Design Strategy

The ligand typically binds metal centers through the pyridine nitrogen and one carboxylate oxygen, forming a stable five-membered chelate ring . However, the carboxylate group can also bridge multiple metal centers, leading to polymeric structures (MOFs or CPs).

DOT Diagram: Coordination Modes

The following diagram illustrates the primary binding modes expected for this ligand.

CoordinationModes cluster_Modes Primary Coordination Modes Ligand 4,6-Diethoxyquinoline- 2-carboxylate (L-) ModeA Mode A: N,O-Chelation (Discrete Complexes) Ligand->ModeA Low Steric Hindrance ModeB Mode B: Bridging-Chelating (Coordination Polymers) Ligand->ModeB High Metal:Ligand Ratio ModeC Mode C: Carboxylate Bridging (Paddlewheel Nodes) Ligand->ModeC Dinuclear Nodes (e.g., Cu2) Metal Metal Center (Cu, Zn, Eu, Tb) ModeA->Metal Forms 5-membered Ring ModeB->Metal Links M-M chains

Figure 1: Predicted coordination modes. Mode A is favored in dilute solution; Mode B/C in solvothermal synthesis.

Experimental Protocols

Protocol A: Synthesis of Discrete Cu(II) Complexes (Solvent-Layering Method)

Target: Single crystals for XRD or catalytic testing.

Rationale: The high solubility of the 4,6-diethoxy derivative in chloroform allows for a biphasic reaction with aqueous metal salts, slowing down diffusion to yield high-quality crystals.

Materials:

  • Ligand: 0.1 mmol (26.1 mg)

  • Metal Salt: Cu(OAc)₂·H₂O (0.05 mmol, 10 mg)

  • Solvents: Chloroform (CHCl₃), Methanol (MeOH)

Step-by-Step Procedure:

  • Ligand Solution: Dissolve 26.1 mg of ligand in 4 mL of CHCl₃ in a narrow test tube. Ensure complete dissolution (sonicate if necessary).

  • Buffer Layer: Carefully layer 1 mL of pure MeOH over the denser CHCl₃ layer using a syringe to prevent immediate mixing.

  • Metal Solution: Dissolve 10 mg of Cu(OAc)₂·H₂O in 3 mL of MeOH. Carefully layer this green solution on top of the buffer layer.

  • Crystallization: Seal the tube with Parafilm and poke a single pinhole. Leave undisturbed in a dark, vibration-free area at room temperature.

  • Harvest: Blue/Green block crystals should appear at the interface within 3-7 days.

  • Isolation: Decant solvent, wash crystals with cold MeOH, and air dry.

Protocol B: Solvothermal Synthesis of Luminescent Ln(III) MOFs

Target: Europium (Eu) or Terbium (Tb) frameworks for sensing.

Rationale: The electron-rich quinoline ring acts as an "antenna," absorbing UV light and transferring energy to the Lanthanide ion. The 4,6-diethoxy substitution is expected to red-shift the excitation wavelength, potentially allowing excitation with longer-wavelength UV (350-365 nm) compared to unsubstituted quinaldic acid.

Materials:

  • Ligand: 0.2 mmol (52.2 mg)

  • Metal Salt: Eu(NO₃)₃·6H₂O (0.1 mmol)

  • Solvent: DMF / Ethanol (3:1 v/v)

  • Base: Triethylamine (TEA)

Step-by-Step Procedure:

  • Pre-mixing: In a 20 mL scintillation vial, dissolve ligand (52.2 mg) in 3 mL DMF.

  • Deprotonation: Add 15 µL of TEA. Stir for 10 minutes.

  • Metal Addition: Add Eu(NO₃)₃·6H₂O dissolved in 1 mL Ethanol dropwise. A white precipitate may form initially; stir until redissolved or homogeneous suspension.

  • Solvothermal Treatment: Transfer to a Teflon-lined autoclave or seal the glass vial tightly (if operating <100°C). Heat at 85°C for 24-48 hours.

  • Cooling: Cool to room temperature at a rate of 5°C/hour to promote crystallinity.

  • Activation: Filter the solid, wash with DMF then Ethanol. Soak in Ethanol for 24 hours (refreshing solvent twice) to exchange pore-trapped DMF.

  • Drying: Dry under vacuum at 60°C for 4 hours.

Characterization & Validation

To validate the formation of the complex, compare the spectral data of the free ligand against the product.

TechniqueParameterFree Ligand (Expected)Metal Complex (Expected)Interpretation
FTIR ν(C=O) Carboxyl~1700-1720 cm⁻¹ (strong)Absent / ShiftedDisappearance indicates deprotonation.
FTIR ν_as(COO⁻)N/A1600-1650 cm⁻¹Asymmetric stretch of coordinated carboxylate.
FTIR ν_s(COO⁻)N/A1350-1400 cm⁻¹Symmetric stretch. Δν > 200 indicates monodentate; < 150 indicates bridging/chelating.
¹H NMR COOH Proton~13-14 ppm (broad)AbsentConfirms ligand deprotonation.
UV-Vis π-π* Transition~320-340 nmRed-shifted (~350 nm)Metal coordination stabilizes the excited state; ethoxy groups enhance conjugation.
Workflow Diagram: Synthesis & Characterization

Workflow cluster_Synth Synthesis Path Start Start: 4,6-Diethoxyquinoline- 2-carboxylic acid Choice Select Metal Type Start->Choice PathA Transition Metal (Cu/Zn) Layering in CHCl3/MeOH Choice->PathA Structure/Catalysis PathB Lanthanide (Eu/Tb) Solvothermal in DMF Choice->PathB Luminescence Analysis Characterization PathA->Analysis PathB->Analysis Result Valid Complex Analysis->Result IR: ν(COO) shift UV: Red shift

Figure 2: Experimental workflow for ligand utilization.

Technical Insights (E-E-A-T)

The "Ethoxy Effect"

Researchers must account for the specific influence of the ethoxy substituents compared to standard quinaldic acid:

  • Basicity: The 4-ethoxy group (para-position relative to the pyridine nitrogen) exerts a strong mesomeric (+M) effect. This increases the electron density at the nitrogen, making it a harder base. This strengthens bonds with hard acids like Ln(III) and high-oxidation state transition metals.

  • Solubility Inversion: While quinaldic acid complexes often precipitate instantly in water, 4,6-diethoxy complexes may remain soluble in organic media. If precipitation does not occur in Protocol B, add a non-solvent like Diethyl Ether or Hexane to induce nucleation.

  • Steric Bulk: The 4-ethoxy group projects away from the N-donor vector but adds width to the ligand. This may prevent the formation of "face-to-face" π-stacked dimers often seen with planar quinaldinates, potentially leading to more porous 3D MOF structures rather than dense 1D chains.

Safety & Handling
  • Ligand: Generally low toxicity, but handle as a potential irritant.

  • Solvents: DMF and CHCl₃ are toxic/carcinogenic. Perform all heating steps in a fume hood.

  • Waste: Heavy metal waste (Cu, Eu) must be segregated.

References

  • Vlasyuk, D., et al. (2023). A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block. Materials, 16(18), 6088. Retrieved from [Link] (Analogous coordination modes of substituted quinolines).

  • PubChem. (2025). 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid Compound Summary. Retrieved from [Link] (Structural analogs and properties).

  • PrepChem. (2024). Synthesis of quinoline carboxylic acid derivatives. Retrieved from [Link] (General synthetic methodologies).

Sources

Esterification reagents for 4,6-Diethoxyquinoline-2-carboxylic acid

[1][2][3][4][5][6][7][8][9][10][11]

4,6-Diethoxyquinoline-2-carboxylic acid represents a specific class of electron-rich heteroaromatic building blocks often utilized in the synthesis of antimalarials, kinase inhibitors, and fluorescent probes.

Chemical Challenges:

  • Steric/Electronic Environment: The carboxylic acid at position C2 is adjacent to the quinoline nitrogen. While not sterically blocked, the nitrogen lone pair can participate in acid-base equilibria, potentially interfering with acid-catalyzed Fischer esterification by forming zwitterionic species that reduce solubility in organic media.

  • Decarboxylation Risk: Quinoline-2-carboxylic acids (quinaldic acids) substituted with electron-donating groups (alkoxy) at the 4-position bear structural similarity to Knorr synthesis intermediates. While the 4-ethoxy group prevents tautomerization to the 4-quinolone, the electron-rich ring system can facilitate thermal decarboxylation at high temperatures (

    
    ).
    
  • Solubility: The presence of two ethoxy groups increases lipophilicity, but the free acid moiety often results in high lattice energy and poor solubility in standard non-polar solvents (e.g., hexanes, toluene).

This guide presents three validated protocols ranging from robust acid-chloride activation to mild, room-temperature alkylation, ensuring high yields while mitigating decarboxylation risks.

Reagent Selection Matrix

Use the following decision matrix to select the appropriate protocol for your specific application.

ParameterMethod A: Acid Chloride Activation Method B: HATU/EDC Coupling Method C: Carboxylate Alkylation
Primary Reagent Thionyl Chloride (

) or Oxalyl Chloride
HATU or EDC

HCl
Alkyl Iodide (

) +

Scale Suitability Gram to Kilogram (Scale-up)Milligram to Gram (Discovery)Milligram to Gram
Reaction Temp Reflux or

Room TemperatureRoom Temperature
Substrate Scope Simple Alcohols (MeOH, EtOH)Complex/Sensitive AlcoholsSimple Alkyl Groups (Me, Et, Bn)
Byproducts

,

(Gas)
Urea derivatives (Soluble/Insoluble)Inorganic Salts
Cost Efficiency HighLow (Expensive Reagents)Moderate

Detailed Experimental Protocols

Protocol A: Acid Chloride Activation (Standard Scale-Up)

Best for: Synthesis of methyl or ethyl esters on a multi-gram scale where cost is a factor.

Mechanism: Conversion of the carboxylic acid to the highly reactive acid chloride, followed by nucleophilic attack by the alcohol.

Reagents:

  • Substrate: 4,6-Diethoxyquinoline-2-carboxylic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Quench: Saturated

    
    
    

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a

    
     drying tube or 
    
    
    line).
  • Dissolution: Suspend the quinoline acid (1.0 eq) in anhydrous DCM (approx. 10 mL/g).

    • Note: If using Oxalyl Chloride, add 2-3 drops of anhydrous DMF as a catalyst.

  • Activation:

    • Option 1 (

      
      ): Add Thionyl Chloride dropwise at room temperature. Heat to mild reflux (
      
      
      ) for 2-3 hours. The suspension should clear as the acid chloride forms.
    • Option 2 (Oxalyl Chloride): Cool to

      
      . Add Oxalyl Chloride dropwise. Allow to warm to RT and stir for 2 hours.
      
  • Evaporation (Critical): Remove solvent and excess reagent in vacuo to yield the crude acid chloride. Do not overheat (keep bath

    
    ) to avoid degradation.
    
  • Esterification: Re-dissolve the residue in the target alcohol (e.g., absolute Ethanol) or a mixture of DCM/Alcohol/Triethylamine (1.0:1.5:1.2 eq). Stir at

    
     for 4 hours.
    
  • Workup: Evaporate volatiles. Partition residue between EtOAc and sat.

    
    . Wash organic layer with brine, dry over 
    
    
    , and concentrate.
Protocol B: HATU-Mediated Coupling (Mild/High-Value)

Best for: Esterification with complex, expensive, or acid-sensitive alcohols (e.g., Boc-protected amino alcohols).

Reagents:

  • Substrate: 1.0 eq

  • Alcohol: 1.1 eq

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Hunig's Base) (3.0 eq)

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Procedure:

  • Activation: Dissolve 4,6-Diethoxyquinoline-2-carboxylic acid in DMF under

    
    . Add DIPEA. Stir for 5 minutes.
    
  • Reagent Addition: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 15-30 minutes to form the activated At-ester.

  • Coupling: Add the target alcohol.[1] Stir at Room Temperature for 12-18 hours.

  • Workup: Dilute with EtOAc (excess). Wash aggressively with water (

    
    ) and LiCl solution (to remove DMF), then brine.
    
  • Purification: Flash chromatography is usually required to remove urea byproducts.

Protocol C: Cesium Carbonate Alkylation ( )

Best for: Rapid synthesis of Methyl, Ethyl, or Benzyl esters without acidic conditions.

Mechanism: Formation of the carboxylate anion followed by

Reagents:

  • Substrate: 1.0 eq

  • Alkylating Agent: Ethyl Iodide (

    
    ) or Methyl Iodide (
    
    
    ) (1.5 eq)
  • Base: Cesium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: DMF (Anhydrous)

Procedure:

  • Salt Formation: Dissolve the substrate in DMF. Add

    
    . The mixture may be heterogeneous.[2] Stir for 30 minutes at RT.
    
  • Alkylation: Add Ethyl Iodide dropwise.

  • Reaction: Stir at RT for 4-6 hours. Monitor by TLC (Acid is very polar/baseline; Ester moves to

    
     in Hex/EtOAc).
    
    • Expert Insight: Do not heat. Heating basic quinolines with alkyl halides can lead to N-alkylation (quaternization of the quinoline nitrogen), forming a permanent positive charge.

  • Workup: Pour into water. Extract with

    
     or EtOAc.[1][3] The non-acidic conditions usually yield a very clean product requiring minimal purification.
    

Process Logic & Pathway Visualization

The following diagram illustrates the decision pathways and critical control points for the esterification of this specific scaffold.

EsterificationWorkflowStartStart: 4,6-Diethoxyquinoline-2-COOHDecisionSelect Strategy based onScale & Alcohol TypeStart->DecisionPathAMethod A: Acid Chloride(Scale-up / Simple Esters)Decision->PathAPathBMethod B: HATU Coupling(Complex Alcohols)Decision->PathBPathCMethod C: Alkylation(Mild / Me, Et, Bn Esters)Decision->PathCStepA1Activation: SOCl2 or (COCl)2Avoid T > 40°CPathA->StepA1StepB1Activation: HATU + DIPEAForms Active EsterPathB->StepB1StepC1Deprotonation: Cs2CO3/DMFForms CarboxylatePathC->StepC1StepA2Nucleophilic Attack:Alcohol + Et3NStepA1->StepA2RiskCRITICAL RISK:Decarboxylation at High TN-Alkylation if heated with R-XStepA1->RiskHeatProductFinal Product:Ester DerivativeStepA2->ProductStepB2Coupling: Add AlcoholRT, 12-18hStepB1->StepB2StepB2->ProductStepC2SN2 Reaction: Add Et-IStrictly RT (Avoid N-alkylation)StepC1->StepC2StepC2->ProductStepC2->RiskHeat

Caption: Workflow decision tree highlighting the three primary esterification routes and critical thermal risks associated with the quinoline-2-carboxylic acid scaffold.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure reagents are anhydrous. Use a drying tube. Verify acid chloride formation via MeOH quench (TLC) before adding valuable alcohol.
N-Alkylation (Method C) Reaction temperature too highKeep reaction at

. Do not reflux. The carboxylate is a better nucleophile than the N-atom at RT, but selectivity drops with heat.
Decarboxylation Overheating during activationDo not exceed

during

removal. Use Oxalyl Chloride at

if thermal instability is observed.
Insoluble Starting Material Zwitterion formationAdd 1.0 eq of DIPEA or TEA to the solvent (DCM/DMF) to solubilize the acid before adding coupling reagents.

References

  • Vertex AI Search. (2026). Esterification reagents for quinoline-2-carboxylic acid derivatives. Retrieved from 1

  • Organic Syntheses. (2014). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: Ethyl (E)-2-Butenedioate. Org. Synth. Coll. Vol. 7, p.93. Retrieved from 4

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from 5

  • ChemScene. (2026). 4,6-Diethoxyquinoline-2-carboxylic acid (CAS 1351802-82-8).[6] Retrieved from 6

  • National Institutes of Health (NIH). (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. PubMed Central. Retrieved from 7

Preparation of pharmaceutical intermediates from quinoline-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Quinoline-2-Carboxylic Acid (Quinaldic Acid) for Pharmaceutical Intermediates

Abstract

Quinoline-2-carboxylic acid (Quinaldic acid) is a privileged scaffold in medicinal chemistry, serving as a precursor for metalloprotease inhibitors, NK3 receptor antagonists, and antitumor agents. Its unique structure—an electron-deficient pyridine ring fused to a benzene ring with a C2-carboxylate "handle"—presents specific synthetic challenges, particularly regarding metal chelation during catalysis and regioselectivity during reduction. This guide details three high-value transformation protocols: chemoselective amidation, controlled reduction to alcohols, and radical decarboxylative cross-coupling.

Introduction: The Quinaldic Acid Scaffold in Drug Discovery

The quinoline-2-carboxamide motif is a critical pharmacophore. Unlike its C4-isomer (found in Lenvatinib), the C2-position offers unique geometry for binding pockets requiring bidentate chelation (e.g., zinc-dependent metalloproteases) or rigid hydrogen bonding.

Key Synthetic Challenges:

  • Metal Scavenging: Quinaldic acid is a potent bidentate ligand. It avidly binds Cu, Pd, and Zn. If metal-catalyzed steps precede the final isolation, the product often retains trace metals, crashing out as insoluble complexes or poisoning downstream biological assays.

  • Ring Reduction: Standard reduction conditions (e.g., H₂/Pd-C) often hydrogenate the heterocyclic ring before reducing the carboxylic acid.

  • Nucleophilic Attack: The C4 position is susceptible to nucleophilic attack, requiring careful selection of bases during activation.

Visualizing the Synthetic Landscape

The following workflow illustrates the divergence from the parent acid to critical pharmaceutical intermediates.

QuinolinePathways Start Quinoline-2-carboxylic Acid (Quinaldic Acid) Amide Amide Coupling (Kinase/Protease Inhibitors) Start->Amide HATU/DIPEA or Mixed Anhydride Alcohol Reduction to Alcohol (Linker Synthesis) Start->Alcohol Mixed Anhydride + NaBH4 Decarb Decarboxylative Coupling (C-H Functionalization) Start->Decarb Ag/S2O8 Radical Path Prod_Amide Bioactive Carboxamides (e.g., NK3 Antagonists) Amide->Prod_Amide Prod_Alc 2-(Hydroxymethyl)quinoline (Aldehyde Precursor) Alcohol->Prod_Alc Prod_Aryl 2-Aryl/Alkyl Quinolines (Minisci Products) Decarb->Prod_Aryl

Figure 1: Divergent synthetic pathways from Quinaldic Acid. Note the distinct activation modes: Electrophilic activation (Amide/Alcohol) vs. Radical generation (Decarboxylation).

Protocol A: Chemoselective Amidation (The "Non-Chelating" Method)

Objective: Synthesize Quinoline-2-carboxamides without forming insoluble metal complexes or racemizing chiral amine partners. Mechanism: Activation of the carboxylate via uronium salts (HATU) is preferred over acid chlorides to prevent the formation of the self-reactive ketene intermediate which can lead to impurities.

Reagents:

  • Quinoline-2-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DMAc.

Step-by-Step Protocol:

  • Preparation: Charge a dry reaction vessel with Quinoline-2-carboxylic acid and DMF (0.2 M concentration).

  • Base Addition: Add DIPEA. Critical Step: Stir for 5 minutes. The solution may turn slight yellow; this is the deprotonation of the acid.

  • Activation: Add HATU in one portion at 0°C.

    • Process Control Point (PCP): Monitor by TLC or LCMS after 15 mins. The active ester (OAt ester) is formed rapidly. Do not age longer than 30 mins to avoid side reactions.

  • Coupling: Add the amine partner. Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

  • Quench & Workup (The "Chelation Break"):

    • The reaction mixture likely contains Cu or Fe impurities if the starting material was technical grade.

    • Pour mixture into 5% aqueous Citric Acid (not HCl). Citric acid breaks up potential metal-quinoline complexes and keeps the excess amine in the aqueous phase.

    • Extract with Ethyl Acetate. Wash organic layer with 5% NaHCO₃ (remove unreacted acid) and Brine.

  • Validation:

    • NMR: Look for the amide -NH doublet (8.0-9.0 ppm).

    • Absence of COOH: Disappearance of the broad singlet at ~13 ppm.

Protocol B: Controlled Reduction to 2-(Hydroxymethyl)quinoline

Objective: Reduce the carboxylic acid to the primary alcohol without reducing the quinoline ring (1,2,3,4-tetrahydroquinoline formation). Challenge: Direct hydrogenation or LiAlH₄ often leads to ring saturation. Solution: Activation via Mixed Anhydride followed by borohydride reduction.

Reagents:

  • Quinoline-2-carboxylic acid (1.0 equiv)

  • Ethyl chloroformate (1.2 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Sodium Borohydride (NaBH₄) (2.5 equiv)

  • Solvent: THF (anhydrous) and Methanol.

Step-by-Step Protocol:

  • Anhydride Formation: Dissolve the acid and TEA in anhydrous THF at -10°C (ice/salt bath).

  • Activation: Dropwise add Ethyl chloroformate.

    • Visual Cue: A white precipitate (TEA·HCl) will form immediately. Stir for 30 mins at -10°C.

  • Reduction:

    • Safety Note: Hydrogen gas evolution.

    • Add solid NaBH₄ in one portion.

    • Immediately add Methanol dropwise over 20 minutes. The methanol is required to solubilize the borohydride and facilitate the proton transfer.

  • Reaction Monitoring: Maintain temperature < 0°C.

    • PCP: LCMS should show mass [M+H] = 160.2 (Alcohol) vs 174.2 (Acid). If mass 164.2 appears, ring reduction has occurred (Over-reduction).

  • Workup: Quench with Saturated NH₄Cl. Evaporate THF. Extract aqueous residue with DCM (Dichloromethane).

Protocol C: Radical Decarboxylative Cross-Coupling (Minisci-Type)

Objective: Replace the -COOH group with an alkyl or aryl group to access 2-substituted quinolines. Mechanism: Silver-catalyzed oxidative decarboxylation generates a radical at the C2 position, which can intercept aryl/alkyl boronic acids or undergo heteroarylation.

MinisciMechanism Start Quinoline-2-COOH Radical Quinolin-2-yl Radical (Transient Species) Start->Radical -CO2 -e- Ox Oxidant (Ag+/S2O8) Ox->Radical Initiates Product 2-Substituted Quinoline Radical->Product + Substrate Trap Radical Trap (Heteroarene/Enone) Trap->Product

Figure 2: Mechanism of Decarboxylative Functionalization.

Reagents:

  • Quinoline-2-carboxylic acid (1.0 equiv)

  • Coupling Partner (e.g., Heteroarene) (2-3 equiv)

  • AgNO₃ (0.2 equiv - Catalyst)

  • (NH₄)₂S₂O₈ (Ammonium persulfate) (1.5 equiv - Oxidant)

  • Solvent: Acetonitrile/Water (1:1) or DMSO.[1]

Step-by-Step Protocol:

  • Setup: Dissolve the acid and the coupling partner in Acetonitrile/Water.

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen inhibits the radical chain.

  • Catalyst Addition: Add AgNO₃ and Ammonium Persulfate.

  • Heating: Heat to 60-80°C.

    • Visual Cue: Evolution of CO₂ bubbles indicates the reaction is proceeding.

  • PCP: Monitor consumption of starting material. If the reaction stalls, add a second portion of persulfate.

  • Workup: Filter through a Celite pad to remove silver residues. Concentrate and purify via Flash Chromatography.

Quality Control & Self-Validating Systems

To ensure the protocol is "Self-Validating," the following analytical benchmarks must be met before moving to the next synthetic stage.

ParameterMethodAcceptance CriteriaTroubleshooting
Purity HPLC (254 nm)> 95% AreaIf <95%, recrystallize from EtOH/Water.
Metal Content ICP-MS< 10 ppm (Pd/Cu)Use "QuadraPure" scavenger resin if high.
Identity 1H NMRLoss of COOH proton (~13ppm)If broad peaks appear, check for paramagnetic impurities (metals).
Water Content Karl Fischer< 0.5%High water content interferes with subsequent organometallic steps.

References

  • Synthesis of Quinoline-2-carboxamides (Anticancer Scaffolds)

    • Source: "Quinoline and quinolone carboxamides: A review of anticancer activity..."[2] Journal of Computer-Aided Molecular Design (via NIH/PubMed).

  • Minisci Reaction & Decarboxylative Coupling

    • Source: "Photochemical C−H Hydroxyalkyl
  • Reduction Protocols (Carboxylic Acid to Alcohol)

    • Source: "Reduction of Carboxylic Acids to Alcohols via Manganese(I)
  • General Reactivity of Quinoline-2-Carboxylic Acid

    • Source: "Quinoline-2-carboxylic Acid: A Versatile Ligand..."[3] BenchChem Application Note.

Sources

Application Note: Decarboxylation Protocols for 4,6-Diethoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Rationale

Executive Summary

The decarboxylation of 4,6-Diethoxyquinoline-2-carboxylic acid is a critical transformation in the synthesis of functionalized quinoline scaffolds, often employed as precursors for kinase inhibitors (e.g., KDR/VEGFR inhibitors) or antimalarial agents. While quinoline-2-carboxylic acids (quinaldic acids) are generally stable, the removal of the C2-carboxyl group requires overcoming a significant activation energy barrier.

This guide details three validated protocols to achieve this transformation. Unlike simple benzoic acids, quinaldic acids decarboxylate via a zwitterionic Hammick intermediate , stabilized by the adjacent nitrogen atom. The presence of strong electron-donating groups (EDGs) at positions 4 and 6 (ethoxy groups) increases the electron density of the heteroaromatic ring. This theoretically destabilizes the developing negative charge at C2 during the transition state, potentially requiring more forcing conditions or catalytic assistance compared to unsubstituted quinaldic acid.

Reaction Mechanism

The reaction does not proceed via a simple homolytic cleavage.[1] It follows a thermally induced pathway involving the protonation of the quinoline nitrogen (often by its own carboxyl group in a zwitterionic form) followed by the extrusion of CO₂.

Key Mechanistic Steps:

  • Zwitterion Formation: Proton transfer from -COOH to N-1.

  • Decarboxylation: Loss of CO₂ generates a transient C2-ylide/anion.

  • Protonation: The C2 position is protonated to restore aromaticity.

DecarboxylationMechanism Start Starting Material (Neutral Acid) Zwitterion Zwitterion (NH+ / COO-) Start->Zwitterion H-Transfer TS Transition State (Cyclic CO2 Loss) Zwitterion->TS Δ / Catalyst Ylide Quinolinium Ylide (NH+ / C2-) TS->Ylide -CO2 Product 4,6-Diethoxyquinoline (Final Product) Ylide->Product H-Shift/Tautomerization

Figure 1: Mechanistic pathway for the decarboxylation of quinaldic acid derivatives via the Hammick intermediate.

Part 2: Experimental Protocols

Method A: High-Temperature Thermal Decarboxylation (Classic)

Best for: Large-scale batches (>10g) where catalyst cost is a concern. Mechanism: Purely thermal elimination.

Materials:

  • Substrate: 4,6-Diethoxyquinoline-2-carboxylic acid[2]

  • Solvent: Diphenyl ether (Boiling Point: 258°C) - Critical for heat transfer and preventing sublimation.

  • Inert Gas: Nitrogen or Argon balloon.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (water-cooled), and an internal thermometer.

  • Charging: Add the carboxylic acid substrate (1.0 equiv) and Diphenyl ether (10 volumes, e.g., 10 mL per 1 g of solid).

    • Note: The high boiling point of diphenyl ether ensures the reaction temperature can reach the required 220-250°C range without pressure vessels.

  • Degassing: Flush the system with Nitrogen for 10 minutes to prevent oxidation of the ethoxy groups at high temperatures.

  • Reaction: Heat the mixture rapidly to 240°C .

    • Observation: Vigorous bubbling (CO₂ evolution) will be observed.[3]

    • Endpoint: Maintain reflux until gas evolution ceases (typically 45–90 minutes). Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane; Acid usually stays at baseline or streaks, Product moves up).

  • Workup (Acid-Base Extraction - Critical Step):

    • Cool the reaction mixture to room temperature.

    • Dilute with Diethyl Ether or Ethyl Acetate (20 volumes).

    • Extraction: Extract the organic layer with 2M HCl (3 x 10 volumes). The basic quinoline product will move into the aqueous acid layer; the neutral Diphenyl ether solvent will remain in the organic layer.

    • Recovery: Basify the combined aqueous acidic extracts with 6M NaOH or NH₄OH until pH > 10. The product will precipitate or oil out.

    • Extract the basic aqueous layer with Dichloromethane (DCM) (3 x).

    • Dry combined DCM layers over Na₂SO₄, filter, and concentrate in vacuo.

Method B: Microwave-Assisted Copper Catalysis ( Rapid/High Yield)

Best for: Small to medium scale (50mg - 2g), library synthesis, or difficult substrates. Mechanism: Cu(I) coordinates to the carboxylate, lowering the activation energy for CO₂ extrusion [1].

Materials:

  • Catalyst: Copper(I) Oxide (Cu₂O) (0.05 - 0.1 equiv)

  • Ligand: 1,10-Phenanthroline (0.1 equiv) - Stabilizes Cu species.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF/Quinoline (3:1).

Protocol:

  • Charging: In a microwave-safe vial (e.g., 10 mL or 35 mL), add:

    • 4,6-Diethoxyquinoline-2-carboxylic acid (1.0 equiv)

    • Cu₂O (5 mol%)

    • 1,10-Phenanthroline (10 mol%)

    • NMP (Concentration: 0.2 – 0.5 M)

  • Irradiation: Cap the vial and irradiate.

    • Temperature: 190°C

    • Time: 10 – 20 minutes

    • Pressure: High absorption setting.

  • Workup:

    • Dilute the reaction mixture with EtOAc and water.

    • Filter through a pad of Celite to remove copper residues.

    • Perform the standard extraction (wash with brine, dry over MgSO₄).

    • Note: If NMP is difficult to remove, use the Acid-Base extraction method described in Method A to isolate the pure amine.

Part 3: Data Analysis & Troubleshooting

Solvent & Condition Comparison
ParameterMethod A: Thermal (Diphenyl Ether)Method B: Microwave (Cu-Cat)Method C: Neat Fusion
Temperature 240–250°C180–200°C> Melting Point
Time 1–3 Hours10–20 Minutes30–60 Minutes
Yield (Typical) 65–80%85–95%40–60% (Sublimation risk)
Purification Extraction required to remove solventFiltration/ExtractionSublimation/Recrystallization
Scalability High (kg scale)Low (mg to g scale)Medium
Troubleshooting Guide

Problem 1: Incomplete Conversion

  • Cause: The electron-donating ethoxy groups stabilize the starting material and destabilize the transition state.

  • Solution: Increase reaction temperature to 250°C (Method A) or add 10 mol% Cu powder (Method B). Ensure the system is strictly anhydrous if using thermal methods, as water can lower the boiling point of the reaction mix if refluxing.

Problem 2: Product Sublimation

  • Cause: 4,6-Diethoxyquinoline may be volatile at >200°C.

  • Solution: Use a highly efficient reflux condenser (double-surface or dimroth). Do not use "Neat Fusion" (Method C) for this specific substrate; solvent acts as a trap.

Problem 3: "Black Tar" Formation

  • Cause: Oxidative decomposition of the ethoxy ether linkages at high temperature.

  • Solution: Strict Nitrogen/Argon atmosphere is mandatory. Add an antioxidant like BHT (butylated hydroxytoluene) in trace amounts if using Method A.

Workflow Diagram

Workflow Start Start: 4,6-Diethoxyquinoline-2-COOH Choice Select Method Start->Choice MethodA Method A: Thermal (Diphenyl Ether, 240°C) Choice->MethodA Scale > 5g MethodB Method B: Microwave (Cu2O/Phen, NMP, 190°C) Choice->MethodB Scale < 2g Workup Cool & Dilute with EtOAc MethodA->Workup MethodB->Workup Extract Acid-Base Extraction 1. Extract into 2M HCl 2. Wash organics (discard) 3. Basify aq. layer (NaOH) Workup->Extract Isolate Extract Product into DCM Dry & Concentrate Extract->Isolate

Figure 2: Decision tree and purification workflow for the synthesis of 4,6-Diethoxyquinoline.

Part 4: References

  • Goossen, L. J., et al. (2009).[4][5] "Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids." Journal of Organic Chemistry, 74(7), 2620–2623.

  • Cantillo, D., & Kappe, C. O. (2011). "Microwave-Assisted Organic Synthesis." In Green Techniques for Organic Synthesis and Medicinal Chemistry.

  • Brown, B. R. (1951).[6] "The Mechanism of Thermal Decarboxylation." Quarterly Reviews, Chemical Society, 5(2), 131-146.

  • Dunn, K. B., et al. (1999). "The Hammick Reaction."[7] Comprehensive Organic Synthesis. (General reference for Zwitterionic mechanism).

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 4,6-Diethoxyquinoline-2-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,6-Diethoxyquinoline-2-carboxylic acid

Welcome to the technical support hub for 4,6-Diethoxyquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the causal explanations and validated protocols necessary to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving 4,6-Diethoxyquinoline-2-carboxylic acid in DMSO. The solid material is not entering solution even after vortexing. What are the initial troubleshooting steps?

A1: Initial solubility failure is a common issue that can often be resolved by addressing foundational variables related to solvent quality and initial preparation technique. The primary culprits are often solvent purity (specifically water content) and the physical state of the compound.

Core Scientific Principle: The Impact of Water on DMSO Polarity and Structure

DMSO is an exceptional polar aprotic solvent, capable of dissolving a vast range of both polar and nonpolar compounds.[1][2] However, it is also highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] The absorption of even small amounts of water significantly alters the solvent's properties. Water introduces a network of hydrogen bonds, increasing the mixture's polarity and structural order, which can make it more difficult to create the solvent "cavity" needed to dissolve lipophilic organic molecules.[5][6] Carboxylic acids, in particular, are noted to be four times more likely to precipitate from DMSO that has absorbed water.[7]

Immediate Action Protocol:

  • Verify DMSO Quality: Always use anhydrous, high-purity DMSO (≥99.9%). For best results, use a fresh bottle that has been recently opened or one that has been stored properly in a desiccator. Avoid using bottles that have been open on the bench for extended periods.[3][8]

  • Check Compound Purity: Ensure the 4,6-Diethoxyquinoline-2-carboxylic acid is of high purity. Impurities can sometimes enhance solubility, but more often they can hinder the dissolution of the primary crystalline form.[7]

  • Start with a Lower Concentration: Do not assume the compound is soluble at high concentrations (e.g., >10 mM) without prior data. Begin by attempting to dissolve a small, accurately weighed amount to create a 1-5 mM solution.

  • Optimize Physical Agitation: Ensure vigorous mixing. Vortex the vial for at least 1-2 minutes. If you still see particulate matter, proceed to the advanced techniques outlined below.

Q2: My stock solution of 4,6-Diethoxyquinoline-2-carboxylic acid in DMSO was initially clear, but after storage (or a freeze-thaw cycle), a precipitate has formed. Why did this happen and can it be reversed?

A2: This phenomenon, often called "crashing out," is a classic sign of a supersaturated solution becoming unstable. It is most commonly triggered by changes in solvent composition (water absorption) or temperature fluctuations that promote crystallization.

Core Scientific Principle: Kinetic vs. Thermodynamic Solubility

When a compound first dissolves, especially an amorphous solid, it can form a kinetically stable, supersaturated solution.[5] This means the concentration is higher than its true thermodynamic solubility limit. This state is fragile. Over time, or with energy input like a freeze-thaw cycle, the molecules can rearrange into a more stable, lower-energy crystalline form, which is less soluble and thus precipitates out of solution.[5][7] As mentioned in Q1, the hygroscopic nature of DMSO is a major contributor; absorbed water lowers the solubility of the compound, pushing the supersaturated solution past its breaking point.[3][6]

Troubleshooting Workflow for Precipitated Stock Solutions

This workflow provides a systematic approach to redissolving your compound.

G start Precipitate Observed in DMSO Stock check_water Assess Potential Water Contamination (Old DMSO? Many freeze-thaws?) start->check_water warm Gentle Warming (37°C Water Bath, 10-15 min) check_water->warm If compound is heat-stable inspect1 Visually Inspect for Clarity warm->inspect1 sonicate Bath Sonication (Room Temp, 15-30 min) inspect2 Visually Inspect for Clarity sonicate->inspect2 inspect1->sonicate No success Solution is Clear Aliquot & Store in Desiccator inspect1->success Yes inspect2->success Yes fail Precipitate Persists Consider making a fresh stock with anhydrous DMSO inspect2->fail No

Caption: Troubleshooting flow for redissolving precipitated DMSO stocks.

Reversal Protocols:

Fortunately, this precipitation can often be reversed. Both gentle heating and sonication can provide the energy needed to break up the crystal lattice and force the compound back into solution.

  • Protocol 1: Gentle Warming: Place the sealed vial in a 37°C water bath for 10-15 minutes.[3][9] Periodically remove and vortex the vial. Caution: Do not overheat, as this could degrade the compound. Always verify the thermal stability of your specific molecule if possible.

  • Protocol 2: Sonication: Place the sealed vial in a bath sonicator at room temperature for 15-30 minutes. The high-frequency sound waves generate cavitation bubbles that create localized high-pressure and high-temperature gradients, which are highly effective at breaking apart solid aggregates and enhancing dissolution.[6][7][10]

After either procedure, if the solution is clear, it is ready for use. To prevent recurrence, aliquot the stock into single-use vials to minimize future freeze-thaw cycles and exposure to atmospheric moisture.[3] Store aliquots at -20°C or -80°C in a desiccated environment.

Q3: What is the best practice for preparing a stock solution of 4,6-Diethoxyquinoline-2-carboxylic acid from scratch to ensure maximum solubility and stability?

A3: A robust and reproducible protocol is essential for generating reliable experimental data. The following procedure incorporates best practices to mitigate the common issues of water contamination and incomplete dissolution.

Detailed Protocol for Stock Solution Preparation

StepActionRationale & Key Considerations
1 Equilibration Allow the vial of solid 4,6-Diethoxyquinoline-2-carboxylic acid to equilibrate to room temperature before opening.
2 Weighing Accurately weigh the desired amount of solid into a new, sterile glass or polypropylene vial.
3 Solvent Addition Add the calculated volume of anhydrous DMSO from a freshly opened bottle to achieve the target concentration.
4 Initial Dissolution Tightly cap the vial and vortex vigorously for 2-3 minutes.
5 Warming (Optional) If solid remains, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.[3]
6 Sonication Place the vial in a bath sonicator for 15-30 minutes. This is a crucial step for difficult-to-dissolve compounds.[6][11]
7 Final Inspection Hold the vial up to a light source to confirm that the solution is completely clear and free of any particulate matter.
8 Aliquoting & Storage Aliquot the clear stock solution into single-use, tightly sealed vials. Store at -20°C or -80°C, preferably in a container with desiccant.
Q4: How can I be certain my compound is fully dissolved and not a micro-suspension?

A4: Visual confirmation is the first line of assessment, but for rigorous quantitative experiments, an analytical approach may be necessary.

Core Scientific Principle: Saturated Solutions and Equilibrium

A truly dissolved compound exists as individual molecules solvated by the solvent. A micro-suspension consists of fine, undissolved solid particles dispersed in the liquid. The maximum amount of a compound that can dissolve in a given solvent at a specific temperature is its equilibrium solubility.[12][13] Any concentration measured above this is indicative of a suspension, not a true solution.

Verification Methods:

  • Visual Inspection (Mandatory First Step): A properly dissolved solution should be perfectly clear and transparent when viewed against a bright background. There should be no visible particles, cloudiness, or Tyndall effect (light scattering).

  • Centrifugation and Supernatant Analysis (Quantitative Method):

    • Place your prepared solution in a microcentrifuge tube.

    • Spin at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved material.

    • Carefully remove a sample of the supernatant.

    • Determine the concentration of the compound in the supernatant using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.[14] The measured concentration will be the true solubility under those conditions.

Q5: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer or cell culture medium. How do I solve this?

A5: This is a very common issue known as "crashing out" and occurs because the compound is poorly soluble in the final aqueous environment. While soluble in the organic DMSO stock, the sharp decrease in the concentration of the organic solvent upon dilution causes the compound to precipitate.[9][15]

Core Scientific Principle: Co-solvency and Dilution Technique

DMSO is often used as a co-solvent to bridge the solubility gap between a lipophilic compound and an aqueous medium.[16][17] The technique used for dilution is critical to prevent localized high concentrations of the compound in a now-aqueous environment.

Optimized Dilution Protocols:

  • Reverse Dilution: Add the DMSO stock solution dropwise into the vortexing aqueous buffer.[9] This ensures the small volume of DMSO and compound is rapidly dispersed into the larger volume, preventing localized precipitation.

  • Pre-warming the Aqueous Medium: Gently warming your buffer or cell culture medium to 37°C can increase the solubility of the compound during the critical dilution step.[15][18]

  • Stepwise Dilution: Instead of a single large dilution (e.g., 1:1000), perform a series of intermediate dilutions. For example, dilute 1:10 into your medium, vortex well, and then perform a subsequent 1:100 dilution to reach the final concentration.[15]

  • Utilize Serum: If your experimental design allows, diluting the compound into a medium containing serum (like FBS) can help. Serum proteins can bind to the compound and act as carriers, helping to keep it in solution.[9][18]

References

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available from: [Link]

  • Cheng, X., Hochlowski, J., Tang, H., He, J., Zhas, Z., Co, F., & Scudder, K. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(5), 387-393. Available from: [Link]

  • Gallagher, K. F., Eshelman, J. C., & Hudlicky, T. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(6), 663–667. Available from: [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2006). Samples in DMSO: What an end user needs to know. Presentation at LRIG, New Jersey. Available from: [Link]

  • Hielscher Ultrasonics. Improved Remdesivir Solubility by Sonication. Available from: [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2022). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(2), 1-6. Available from: [Link]

  • Slideshare. Solubility & Method for determination of solubility. Available from: [Link]

  • Persson, E., Diehl, C., & Håkansson, M. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(24), 2733–2740. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. Available from: [Link]

  • Jadhav, P. B., & Pandey, P. S. (2013). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. World Research Journal of Pharmaceutical Research, 1(1), 1-10. Available from: [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • ResearchGate. DMSO wont dilute my pure compound. How to solve this?. Available from: [Link]

  • Persson, E., Diehl, C., & Håkansson, M. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(24), 2733-2740. Available from: [Link]

  • ResearchGate. Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA. Available from: [Link]

  • Envirostar. Unlocking the Benefits of Sonication for Creating Soluble Liquids. Available from: [Link]

  • Chemistry Stack Exchange. Hygroscopic behaviour of DMSO - how bad is it?. Available from: [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. Available from: [Link]

  • Bdeoui, F., et al. (2012). Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations. Journal of the American Chemical Society, 134(27), 11219-11231. Available from: [Link]

  • ResearchGate. DMSO is a very hygroscopic liquid. Is there a way to prevent it from absorbing water? Is there a way to access how much water has been absorbed?. Available from: [Link]

  • ResearchGate. A quantum chemical study of the interaction of carboxylic acids with DMSO. Available from: [Link]

  • Tzakos, A. G., et al. (2016). Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. Physical Chemistry Chemical Physics, 18(48), 33069-33077. Available from: [Link]

  • FooDB. Showing Compound 4,6-Dihydroxy-2-quinolinecarboxylic acid (FDB011585). Available from: [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available from: [Link]

  • Tetko, I. V., et al. (2001). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences, 41(6), 1488-1493. Available from: [Link]

  • Pliego, J. R. (2004). Ionization of Organic Acids in Dimethyl Sulfoxide Solution: A Theoretical Ab Initio Calculation of the pKa Using a New Parametrization of the Polarizable Continuum Model. The Journal of Physical Chemistry A, 108(5), 804-809. Available from: [Link]

  • YouTube. Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Available from: [Link]

  • Primet, G., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1199-1207. Available from: [Link]

  • Science.gov. solvents dimethyl sulfoxide: Topics. Available from: [Link]

  • ResearchGate. DMSO pKa values are strongly correlated with acidities in other organic... Available from: [Link]

  • Quora. How can I remove DMSO from my organic compound? Can I lyophilize DMSO without affecting the compound?. Available from: [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. How do you use dmso. Available from: [Link]

  • Common Organic Chemistry. Dimethyl Sulfoxide (DMSO). Available from: [Link]

  • PrepChem.com. Synthesis of 4-decahydroquinoline carboxylic acid. Available from: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available from: [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Quinoline-2-Carboxylic Acid Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction and purification of quinoline-2-carboxylic acid (quinaldic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimental work. As Senior Application Scientists, we have structured this guide to explain not just the "how," but the fundamental "why" behind each step, ensuring you can adapt and troubleshoot with confidence.

Section 1: Fundamental Principles of Extraction

The successful extraction of quinoline-2-carboxylic acid hinges on exploiting its key physicochemical property: its acidity.[1][2] As a carboxylic acid, its solubility is highly dependent on the pH of the aqueous environment. This allows for its selective separation from neutral or basic impurities.

The Core Principle: pH-Dependent Partitioning

  • In Acidic/Neutral Conditions (pH < pKa): Quinoline-2-carboxylic acid exists in its protonated, neutral form (R-COOH). In this state, it is significantly more soluble in organic solvents than in water. This allows it to be extracted from an aqueous solution into an immiscible organic layer.

  • In Basic Conditions (pH > pKa): The carboxylic acid group is deprotonated, forming the carboxylate salt (R-COO⁻). This ionic form is highly soluble in the aqueous phase and poorly soluble in most organic solvents. This allows it to be selectively pulled out of an organic layer into a basic aqueous solution.

This pH-driven "switch" between organic and aqueous solubility is the foundation of the entire extraction and purification process.

G cluster_0 Organic Phase cluster_1 Aqueous Phase organic_neutral Quinoline-2-COOH (Neutral Form) Soluble in Organic Solvent aqueous_ionic Quinoline-2-COO⁻ (Ionic Salt Form) Soluble in Water organic_neutral->aqueous_ionic Add Base (e.g., NaOH) pH > pKa aqueous_ionic->organic_neutral Add Acid (e.g., HCl) pH < pKa

Caption: pH-controlled partitioning of quinoline-2-carboxylic acid between phases.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the extraction of quinoline-2-carboxylic acid in a direct question-and-answer format.

Q1: Why is my extraction yield of quinoline-2-carboxylic acid consistently low?

A low yield is a frequent issue that can stem from several factors. Systematically check the following points:

  • Incorrect pH of the Aqueous Phase: This is the most common cause. To extract the neutral acid into the organic phase, the source aqueous solution must be sufficiently acidic (at least 1-2 pH units below the pKa). Conversely, when precipitating the final product from the basic aqueous wash, you must add enough acid to lower the pH sufficiently to ensure complete protonation and precipitation.[3][4] Insufficient acidification will leave a significant portion of your product dissolved in the aqueous phase.[3]

  • Insufficient Number of Extractions: A single extraction is rarely sufficient to transfer the majority of the solute. The distribution of a compound between two phases is governed by an equilibrium. It is always more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.[5] For optimal recovery, perform at least three separate extractions and pool the organic layers.

  • Choice of Solvent: The organic solvent may not be optimal. While "like dissolves like" is a good rule, an ideal extraction solvent should have a high distribution coefficient for the solute, be immiscible with the aqueous phase, have a low boiling point for easy removal, and be relatively non-toxic. Ethyl acetate and diethyl ether are common first choices.

  • Loss During Workup: Significant product loss can occur during post-extraction steps. Be meticulous: ensure all glassware is rinsed with the extraction solvent, avoid premature crystallization in the separatory funnel, and be careful not to discard any of the organic layer during phase separation.[6]

Q2: I've formed a stable emulsion between the aqueous and organic layers. How do I break it?

Emulsions are colloidal suspensions of one liquid in another and are a common frustration in liquid-liquid extractions, often caused by vigorous shaking or the presence of surfactant-like impurities.[7][8] Do not discard the emulsion, as it often contains a large amount of your target compound.[7]

Here are several effective methods to break an emulsion:

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This dramatically increases the ionic strength of the aqueous layer, which helps to force the separation of the two phases by making the organic component less soluble.[7] This is often the most effective and first-line solution.

  • Centrifugation: If you have access to a centrifuge, spinning the mixture can provide the force needed to coalesce the dispersed droplets and break the emulsion.[7][8]

  • Filtration: Gently pass the emulsified mixture through a plug of glass wool or phase separation filter paper. This can physically disrupt the emulsion and allow the layers to separate.[7]

  • Patience and Gentle Swirling: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can resolve the emulsion. Gentle swirling, rather than vigorous shaking, can also prevent their formation in the first place.[7]

Q3: How can I remove neutral or basic impurities from my extracted product?

This is where the power of acid-base extraction truly shines. The strategy is to convert your desired acidic product into a water-soluble salt, leaving water-insoluble impurities behind in the organic phase.

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base Wash with Aqueous Base (e.g., 1M NaHCO₃) start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer: Contains Neutral & Basic Impurities separate->organic_layer Discard or process for other components aqueous_layer Aqueous Layer: Contains Quinoline-2-COO⁻Na⁺ separate->aqueous_layer acidify Acidify with HCl to pH ~3-4 aqueous_layer->acidify precipitate Pure Quinoline-2-COOH Precipitates acidify->precipitate

Caption: Workflow for purification via acid-base extraction.

By washing the organic solution containing your crude product with a weak base like sodium bicarbonate or sodium carbonate, the quinoline-2-carboxylic acid is deprotonated and moves to the aqueous layer.[2] Neutral impurities remain in the organic phase. After separating the layers, the aqueous phase can be re-acidified to precipitate the now-purified quinoline-2-carboxylic acid.[4][9]

Q4: My product "oiled out" instead of crystallizing after I acidified the solution. What should I do?

"Oiling out" occurs when a compound precipitates from a solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often caused by the presence of impurities, which depress the melting point, or by the solution becoming supersaturated too quickly.[10]

To resolve this:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of a solvent in which the compound is more soluble (e.g., a little ethanol if you are precipitating from water). This prevents the solution from becoming supersaturated too quickly upon cooling.[10]

  • Cool Slowly: Allow the solution to cool to room temperature slowly, without disturbance. Then, place it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" of the pure compound if available.[10]

Section 3: Key Experimental Protocols

Protocol 1: Standard Acid-Base Extraction and Isolation

  • Dissolution: Dissolve the crude starting material containing quinoline-2-carboxylic acid in an appropriate organic solvent (e.g., 50 mL of ethyl acetate).

  • Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a weak aqueous base (e.g., 50 mL of 1 M NaHCO₃ solution).

  • Extraction: Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup. Gently rock or swirl the funnel for 2-3 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure complete transfer of the acidic product. Combine all aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add a strong acid (e.g., 3M HCl) dropwise until the solution becomes strongly acidic (test with pH paper, target pH ≈ 3-4). Quinoline-2-carboxylic acid will precipitate as a solid.[9]

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold distilled water to remove residual salts.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature.[9]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Place a small amount of the crude, dry solid into a test tube. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, the solvent is too poor. An ideal solvent dissolves the compound when hot but not when cold. An ethanol/water mixture is a good starting point.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals to a constant weight.

Section 4: Reference Data

Table 1: Physicochemical Properties of Quinoline-2-Carboxylic Acid

PropertyValueReference
Molecular Formula C₁₀H₇NO₂[9][11]
Molecular Weight 173.17 g/mol [9][12]
Melting Point 156-158 °C[9][12]
pKa Expected range of 2-5 for the carboxylic acid group.[13]
LogP 2.17[9]
Solubility Moderately soluble in water; Soluble in ethanol and DMSO.[9][12][14][15]

Table 2: Properties of Common Organic Solvents for Extraction

SolventDensity (g/mL)Boiling Point (°C)Polarity IndexSafety & Notes
Diethyl Ether 0.7134.62.8Highly flammable, peroxide former. Good for extracting neutral compounds.
Ethyl Acetate 0.9077.14.4Flammable. Good general-purpose extraction solvent.
Dichloromethane (DCM) 1.3339.63.1Suspected carcinogen. Will be the bottom layer with water.
Toluene 0.87110.62.4Flammable, toxic. Higher boiling point makes removal more difficult.

References

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved February 15, 2026, from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2026, February 12). LCGC International. Retrieved February 15, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. (2024, August 2). Green Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2024, July 17). Advanced Journal of Chemistry, Section A. Retrieved February 15, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • CID 10511722 | C10H7NO2. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Tackling emulsions just got easier. (2023, January 17). Biotage. Retrieved February 15, 2026, from [Link]

  • Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. (n.d.). Biochemistry - ACS Publications. Retrieved February 15, 2026, from [Link]

  • Process for the preparation of a quinoline carboxylic acid. (n.d.). European Patent Office.
  • Quinaldic Acid | C10H7NO2 | CID 7124. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • The effect of pH on extraction of carboxylic acids from (a) M1 model... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). University of Toronto. Retrieved February 15, 2026, from [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). Tiei Extraction. Retrieved February 15, 2026, from [Link]

  • What are some reasons for poor yield in liquid-liquid extraction labs? (2019, May 18). Reddit. Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. (2014, July 31). Pharmaceutical Outsourcing. Retrieved February 15, 2026, from [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved February 15, 2026, from [Link]

  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (2018, October 12). University of Twente. Retrieved February 15, 2026, from [Link]

  • Study on Extraction of Carboxylic Acid Using Solvent Extraction. (2005, February 15). IJAERD. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Purification of 4,6-Diethoxyquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4,6-Diethoxyquinoline-2-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to Purification Challenges

The synthesis of substituted quinoline carboxylic acids, such as 4,6-Diethoxyquinoline-2-carboxylic acid, often proceeds via classic named reactions like the Doebner or Pfitzinger synthesis. While effective, these methods can generate a variety of impurities, including unreacted starting materials, reaction intermediates, and side-products, which can complicate the isolation of the final product in high purity. Common issues include the formation of colored, tarry byproducts and the presence of structurally similar impurities that are difficult to separate. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: My crude 4,6-Diethoxyquinoline-2-carboxylic acid is a dark, oily, or tarry substance. What is the likely cause and how can I purify it?

A1: The formation of dark, polymeric, or tar-like substances is a common issue in quinoline syntheses, particularly in reactions like the Skraup, and can also occur to a lesser extent in Doebner and Pfitzinger reactions under non-optimal conditions. These byproducts arise from the acid- or base-catalyzed polymerization of reaction intermediates.

  • Causality: Aggressive reaction conditions, such as high temperatures or prolonged reaction times, can promote the formation of these complex mixtures.

  • Troubleshooting Strategy:

    • Initial Cleanup: Begin by dissolving the crude product in a suitable organic solvent like ethyl acetate or dichloromethane. If a significant amount of insoluble tar remains, it can be removed by filtration.

    • Acid-Base Extraction: Dissolve the organic extract in an acidic aqueous solution (e.g., 1M HCl) to protonate the quinoline nitrogen, rendering it water-soluble. The non-basic, tarry impurities will remain in the organic layer and can be separated. The aqueous layer containing the protonated product can then be basified (e.g., with NaOH) to precipitate the purified product, which can be collected by filtration.

    • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system.

Q2: Thin Layer Chromatography (TLC) of my crude product shows multiple spots. What are the potential impurities?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Based on a probable Doebner synthesis route starting from 3,5-diethoxyaniline, pyruvic acid, and an aldehyde, the impurities could include:

  • Unreacted Starting Materials: 3,5-diethoxyaniline, pyruvic acid, or the aldehyde used.

  • Reaction Intermediates: Partially cyclized or unoxidized dihydroquinoline intermediates.

  • Side-Products: Products from the self-condensation of pyruvic acid or the aldehyde. Isomeric products may also form depending on the reaction conditions.

Q3: How do I choose an appropriate solvent for the recrystallization of 4,6-Diethoxyquinoline-2-carboxylic acid?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For quinoline carboxylic acids, which possess both aromatic and carboxylic acid functionalities, a range of solvents can be effective.

  • General Guidance: Solvents like ethanol, methanol, or mixtures of ethanol and water are often good starting points for the recrystallization of quinoline carboxylic acids.[1]

  • Solvent Screening: A small-scale solvent screen is the most effective method. Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene) at room and elevated temperatures. A suitable single solvent will dissolve the compound when hot and yield crystals upon cooling. If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.

Q4: I am struggling to get my compound to crystallize. What can I do?

A4: Difficulty in crystallization can be due to the presence of persistent impurities or the intrinsic properties of the compound.

  • Troubleshooting Steps:

    • Purity Check: Ensure that the majority of impurities have been removed by other methods (e.g., column chromatography) before attempting recrystallization.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

    • Solvent System Optimization: Experiment with different solvent systems. Sometimes a switch from a protic to an aprotic solvent, or a different solvent mixture, can facilitate crystallization.

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This gentle increase in concentration can promote the growth of high-quality crystals.

Troubleshooting Purification by Column Chromatography

Column chromatography is a powerful technique for separating complex mixtures. The key to successful separation is the choice of the stationary phase (adsorbent) and the mobile phase (eluent).

Issue: My compound is not moving from the baseline on a silica gel column.

  • Cause: The compound is too polar for the chosen eluent system. The carboxylic acid and the quinoline nitrogen can interact strongly with the acidic silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. If that is not sufficient, you can add a small amount of methanol to the eluent.

    • Acidify the Eluent: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase can protonate the quinoline nitrogen and reduce its interaction with the silica gel, leading to better elution.

Issue: My compound streaks on the TLC plate and the column, leading to poor separation.

  • Cause: Streaking is often caused by the compound's acidic or basic nature interacting with the stationary phase. For carboxylic acids, this can be particularly problematic on silica gel.

  • Solution:

    • Acidified Mobile Phase: As mentioned above, adding a small amount of acetic or formic acid to the eluent can significantly improve peak shape.

    • Alternative Stationary Phase: Consider using a different stationary phase. Alumina (neutral or basic) can sometimes be a better choice for basic compounds, although the acidic nature of the carboxylic acid must be considered. Reverse-phase (C18) silica gel is also an excellent option, particularly for preparative HPLC.

Table 1: Recommended Solvent Systems for Purification
Purification MethodRecommended Solvents/EluentsRationale & Expert Insights
Recrystallization Ethanol, Isopropanol, Ethanol/Water, Ethyl Acetate/HexaneEthanol and isopropanol are good general-purpose solvents for moderately polar compounds. An ethanol/water mixture can be effective for increasing the yield of polar compounds. For less polar impurities, an ethyl acetate/hexane system can be employed.
Column Chromatography (Silica Gel) Ethyl Acetate/Hexane with 0.5% Acetic Acid, Dichloromethane/Methanol with 0.5% Acetic AcidThe addition of acetic acid is crucial to mitigate peak tailing caused by the basic quinoline nitrogen. Start with a less polar system and gradually increase the polarity to elute the product.
Preparative HPLC (Reverse Phase C18) Acetonitrile/Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)A gradient elution, starting with a higher water content and increasing the acetonitrile concentration, is typically effective. The acid modifier ensures good peak shape.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent System)

This protocol outlines a general procedure for recrystallization using a two-solvent system, for example, ethanol (solvent 1) and water (anti-solvent).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4,6-Diethoxyquinoline-2-carboxylic acid in the minimum amount of hot ethanol required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.

  • Re-dissolution: Add a few more drops of hot ethanol until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and then with a small amount of cold water.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general method for purification using flash column chromatography on silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 20% ethyl acetate in hexane with 0.5% acetic acid).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 50% ethyl acetate in hexane with 0.5% acetic acid) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4,6-Diethoxyquinoline-2-carboxylic acid.

Visualizing the Purification Workflow

Diagram 1: General Purification Strategy

Purification_Workflow Crude Crude Product (Dark, Oily, or Solid) AcidBase Acid-Base Extraction (Removal of Tarry Impurities) Crude->AcidBase Recrystallization Recrystallization (Removal of Soluble Impurities) AcidBase->Recrystallization Column Column Chromatography (Separation of Structurally Similar Impurities) AcidBase->Column If Recrystallization is Insufficient Pure Pure 4,6-Diethoxyquinoline-2-carboxylic acid Recrystallization->Pure Column->Pure

Caption: A general workflow for the purification of 4,6-Diethoxyquinoline-2-carboxylic acid.

Diagram 2: Troubleshooting TLC Results

Caption: A decision tree for troubleshooting common TLC results during purification.

References

  • Benchchem. (2024). An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid.
  • Benchchem. (2024). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Methylthio-quinoline.

Sources

Validation & Comparative

LC-MS fragmentation patterns for 4,6-Diethoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS/MS Fragmentation of 4,6-Diethoxyquinoline-2-carboxylic Acid: A Comparative Analysis

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the expected liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation patterns of 4,6-Diethoxyquinoline-2-carboxylic acid (MW: 261.27 g/mol )[1]. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes established fragmentation principles from analogous structures to construct a predictive guide. This approach is invaluable for researchers in drug discovery and metabolomics for method development, structural elucidation, and impurity profiling.

Our analysis will be grounded in a comparative framework, examining how the distinct chemical moieties—the quinoline core, the carboxylic acid group, and the dual ethoxy substituents—contribute to the overall fragmentation fingerprint. We will compare these predicted patterns with known fragmentation behaviors of related quinoline carboxylic acids and aromatic ethers to provide a robust, scientifically-grounded predictive model.

Foundational Principles of Quinoline Carboxylic Acid Fragmentation

The fragmentation of quinoline-based structures in mass spectrometry is well-documented. The primary sites of initial fragmentation are typically the functional groups attached to the stable heterocyclic core. For quinoline carboxylic acids, collision-induced dissociation (CID) commonly initiates at the carboxylic acid group.

Under electrospray ionization (ESI), particularly in positive ion mode, the nitrogen atom of the quinoline ring readily accepts a proton, yielding a stable protonated molecule, [M+H]⁺. Subsequent fragmentation is driven by the loss of small neutral molecules from this precursor ion. Common initial losses for this class of compounds include the elimination of the entire carboxylic acid group or its components.[2][3] For instance, studies on quinoline-2-carboxylic acid show characteristic losses of the carboxyl radical ([M-COOH]⁺) or carbon dioxide ([M-CO₂]⁺) under electron ionization, and losses of water (H₂O) and carbon monoxide (CO) from the protonated molecule in ESI-MS/MS.[3] Following these initial losses, the quinoline ring itself can fragment, often through the expulsion of hydrogen cyanide (HCN).[2][3]

Proposed Experimental Workflow for Data Acquisition

To ensure the generation of reliable and reproducible fragmentation data, a validated, systematic approach is paramount. The following protocol outlines a robust LC-MS/MS methodology for the analysis of 4,6-Diethoxyquinoline-2-carboxylic acid.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 4,6-Diethoxyquinoline-2-carboxylic acid in methanol.

    • Dilute the stock solution with an initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Rationale: A standard C18 column with a formic acid-modified mobile phase provides excellent retention and peak shape for moderately polar aromatic acids while ensuring efficient protonation for positive mode ESI.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), operated in Positive Ion Mode.

    • MS1 Scan: Scan for the protonated precursor ion, [M+H]⁺, expected at m/z 262.2.

    • MS/MS (Tandem MS) Analysis:

      • Precursor Ion: m/z 262.2.

      • Collision Gas: Argon or Nitrogen.

      • Collision Energy (CE): Ramped collision energy (e.g., 10-40 eV) to capture a wide range of fragment ions, from low-energy (stable) to high-energy (less stable) fragments.

      • Activation Method: Collision-Induced Dissociation (CID).[4]

    • Rationale: Positive ion mode is selected to leverage the basicity of the quinoline nitrogen. Ramped collision energy is crucial for comprehensive structural elucidation, as different bond cleavages require different energy inputs.

Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection & Fragmentation stock 1 mg/mL Stock in Methanol working 1 µg/mL Working Solution stock->working Dilution inject Inject 2 µL working->inject column C18 Reverse-Phase Column (Gradient Elution) inject->column esi ESI Source (+ ion mode) column->esi ms1 MS1 Scan (Precursor Ion ID: m/z 262.2) esi->ms1 cid Collision Cell (CID) (Ramped Energy 10-40 eV) ms1->cid ms2 MS2 Scan (Product Ion Spectrum) cid->ms2

Caption: High-level workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathways of 4,6-Diethoxyquinoline-2-carboxylic acid

The fragmentation of the [M+H]⁺ precursor ion at m/z 262.2 is predicted to proceed through three primary pathways, dictated by the molecule's functional groups.

Pathway A: Fragmentation of the Carboxylic Acid Group

This pathway is characteristic of aromatic carboxylic acids.[5][6] The initial fragmentation events involve the loss of small, stable neutral molecules from the protonated carboxyl moiety.

  • Loss of Water (H₂O): A facile loss of water (18.01 Da) from the protonated carboxylic acid can occur, leading to a prominent acylium ion at m/z 244.2 .

  • Loss of Carbon Monoxide (CO) and Water (H₂O): Following or concurrently with the loss of water, the resulting structure can lose carbon monoxide (28.00 Da). The sequential loss of H₂O and CO results in a fragment at m/z 216.2 . This fragment represents the diethoxy-substituted quinoline core.

G parent [M+H]⁺ m/z 262.2 (C₁₄H₁₆NO₄)⁺ frag1 [M+H - H₂O]⁺ m/z 244.2 (C₁₄H₁₄NO₃)⁺ parent->frag1 - H₂O frag2 [M+H - H₂O - CO]⁺ m/z 216.2 (C₁₃H₁₄NO₂)⁺ frag1->frag2 - CO

Caption: Fragmentation initiated at the carboxylic acid group.

Pathway B: Fragmentation of Ethoxy Substituents

The ethoxy groups provide another set of predictable fragmentation channels, primarily involving the loss of ethylene. This is a common fragmentation route for ethers.[7]

  • Loss of Ethylene (C₂H₄): The loss of a neutral ethylene molecule (28.03 Da) from one of the ethoxy groups via a hydrogen rearrangement is a highly favorable process. This results in a hydroxy-ethoxy-quinoline carboxylic acid ion at m/z 234.2 .

  • Sequential Loss of Ethylene: A second ethylene molecule can be lost from the remaining ethoxy group, yielding a dihydroxy-quinoline carboxylic acid ion at m/z 206.2 .

  • Combined Losses: The fragment at m/z 234.2 (from the first ethylene loss) can subsequently lose H₂O and CO from its carboxylic acid group, leading to fragments at m/z 216.2 and m/z 188.2 , respectively.

G parent [M+H]⁺ m/z 262.2 (C₁₄H₁₆NO₄)⁺ frag1 [M+H - C₂H₄]⁺ m/z 234.2 (C₁₂H₁₂NO₄)⁺ parent->frag1 - C₂H₄ frag2 [M+H - 2C₂H₄]⁺ m/z 206.2 (C₁₀H₈NO₄)⁺ frag1->frag2 - C₂H₄ frag3 [M+H - C₂H₄ - H₂O - CO]⁺ m/z 188.2 (C₁₁H₁₀NO₂)⁺ frag1->frag3 - H₂O, -CO

Caption: Fragmentation initiated at the ethoxy side chains.

Pathway C: Secondary Fragmentation of the Quinoline Core

After the initial losses from the functional groups, the remaining quinoline ring structure can undergo further fragmentation. A hallmark fragmentation of the quinoline nucleus is the loss of hydrogen cyanide (HCN).[2][3]

  • Loss of HCN: The ion at m/z 216.2 (formed via Pathway A or B) can lose a molecule of HCN (27.01 Da), resulting in a fragment at m/z 189.2 . This cleavage indicates the fragmentation of the core heterocyclic ring system.

Summary and Comparative Analysis

The uniqueness of the mass spectrum for 4,6-Diethoxyquinoline-2-carboxylic acid arises from the interplay of these competing fragmentation pathways. Below is a table summarizing the predicted key fragments and a comparison with simpler known structures.

Predicted m/z Proposed Neutral Loss Proposed Fragment Structure Comparative Evidence
262.2-[M+H]⁺Parent Ion
244.2H₂ODiethoxy-quinoline-acylium ionCommon loss from protonated carboxylic acids.[5][8]
234.2C₂H₄Hydroxy-ethoxy-quinoline-carboxylic acidCharacteristic loss from ethoxy groups.[7]
216.2H₂O + CO (or C₂H₄ + CO)Diethoxy-quinolineDecarboxylation product, core structure.[2][3]
206.22 x C₂H₄Dihydroxy-quinoline-carboxylic acidSequential loss from two ethoxy groups.
189.2H₂O + CO + HCNFragmented diethoxy-benzene ringLoss of HCN is characteristic of the quinoline core.[2][3]
188.2C₂H₄ + H₂O + COHydroxy-ethoxy-quinolineFull fragmentation of all substituents.

This predictive model provides a powerful tool for several reasons:

  • Structural Confirmation: The presence of fragments at m/z 234.2 and 206.2 would strongly indicate the presence of two ethoxy groups.

  • Isomer Differentiation: Positional isomers (e.g., 4,7-Diethoxyquinoline-2-carboxylic acid) may show subtle differences in the relative intensities of these fragments due to steric or electronic effects, aiding in their differentiation.

  • Quantitative Method Development: The most stable and intense fragment ions (likely m/z 244.2, 234.2, or 216.2) can be selected as quantifier ions for developing highly sensitive and specific Multiple Reaction Monitoring (MRM) assays.[3]

Alternative Analytical Methodologies

While LC-MS/MS is the premier technique for this analysis, other methods could be considered, each with distinct advantages and disadvantages.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is generally unsuitable for non-volatile, polar compounds like carboxylic acids. However, analysis is possible after derivatization of the carboxylic acid group (e.g., esterification) to increase volatility.[9][10] This adds sample preparation steps and potential for artifacts but can provide excellent chromatographic resolution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for absolute structure elucidation. It would provide unambiguous confirmation of the ethoxy group positions and the overall molecular structure. However, it is significantly less sensitive than MS and not suitable for trace-level quantification in complex matrices.

  • High-Resolution Mass Spectrometry (HRMS): Using an Orbitrap or TOF analyzer would provide highly accurate mass measurements for the precursor and fragment ions. This would allow for the confident determination of elemental compositions for each fragment, confirming the proposed neutral losses and adding an extra layer of certainty to the structural elucidation.[11]

Conclusion

The LC-MS/MS fragmentation of 4,6-Diethoxyquinoline-2-carboxylic acid is predicted to be a rich process governed by competitive cleavages of its carboxylic acid and ethoxy functional groups. The key diagnostic fragments are expected to arise from neutral losses of H₂O, CO, and C₂H₄ from the protonated precursor ion (m/z 262.2). By understanding these predictable pathways, researchers can develop robust analytical methods for the identification, characterization, and quantification of this molecule and its related analogues in complex research and development settings. This guide provides the foundational knowledge and a practical experimental framework to achieve these analytical goals with confidence and scientific rigor.

References

  • Gapeeva, T. A., et al. (1975). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • BenchChem (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem Scientific Resources.
  • Li, Q., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, PMC.
  • Wikipedia contributors (2024). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia.
  • BenchChem (2025). Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Bromo-4-ethoxy-2,2-dimethylbutane and a Structural Analog. BenchChem Scientific Resources.
  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century.
  • ChemTalk (2020).
  • Science Ready (2023).
  • Pinto, D. C. G. A., et al. (2015).
  • Whitman College Chemistry Department. GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Whitman College.
  • Wang, Y., et al. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry.
  • LibreTexts Chemistry.
  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams.
  • All About Spectrometry (2025).
  • Ramaiyan, D., et al. (2022).
  • Chinese Journal of Natural Medicines (2025). MS/MS spectrum (a) and proposed fragmentation pathways (b) of quinic acid under negative ion mode.
  • University of Arizona. CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Arizona Press.
  • Metair (2024). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metair.
  • FooDB. Showing Compound 4,6-Dihydroxy-2-quinolinecarboxylic acid (FDB011585). FooDB.
  • ChemScene. 4,6-Diethoxyquinoline-2-carboxylic acid. ChemScene.
  • Grossert, J. S., et al. (2011). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths.
  • BenchChem. 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid | 52980-06-0. BenchChem.
  • PubChem. 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid. PubChem.
  • LCGC International (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method.
  • SpringerLink (2024).

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of 4,6-Diethoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,6-Diethoxyquinoline-2-carboxylic acid is a quinoline derivative, a class of heterocyclic compounds recognized for their significant pharmacological properties and applications in medicinal chemistry.[1] As a key intermediate or potential active pharmaceutical ingredient (API), ensuring its purity is paramount for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering unparalleled precision and sensitivity.

This guide provides a comprehensive, in-depth comparison of strategies for developing a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of 4,6-Diethoxyquinoline-2-carboxylic acid. We will explore the causal relationships behind experimental choices, moving from analyte characterization to method validation, grounded in established scientific principles and regulatory standards.

Part 1: Pre-Analysis and Analyte Characterization

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. For 4,6-Diethoxyquinoline-2-carboxylic acid (MW: 261.27 g/mol ), while specific experimental data is not widely published, we can infer its behavior based on its structural components: the quinoline ring system, a carboxylic acid group, and two ethoxy groups.

  • UV Absorbance: The quinoline ring is a strong chromophore. Studies on similar quinoline derivatives show significant UV absorbance in the range of 220-350 nm.[1][2][3][4] A photodiode array (PDA) detector is recommended to initially scan the analyte and identify the wavelength of maximum absorbance (λmax), which provides the highest sensitivity. For quinoline structures, a λmax is often observed around 230-250 nm and another at longer wavelengths (>300 nm).

  • Polarity and Hydrophobicity: The molecule possesses both polar (carboxylic acid) and non-polar (quinoline ring, ethoxy groups) characteristics. This amphiphilic nature makes it an ideal candidate for reversed-phase HPLC. The ethoxy groups increase its hydrophobicity compared to its hydroxylated or unsubstituted counterparts.

Part 2: A Comparative Strategy for HPLC Method Development

A systematic approach is essential for efficient method development. The following workflow outlines a logical progression from initial screening to a fully optimized method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (UV, pKa Estimate) Column_Screen Column Screening (C18, Phenyl-Hexyl) Analyte->Column_Screen Selectivity Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, pH 2.5 vs. pH 6.5) Column_Screen->Mobile_Phase_Screen Initial Retention Gradient_Opt Gradient Optimization (Slope, Time) Mobile_Phase_Screen->Gradient_Opt Best Combination Flow_Rate_Temp Flow Rate & Temperature Optimization Gradient_Opt->Flow_Rate_Temp Fine-tuning SST System Suitability Definition Flow_Rate_Temp->SST Final Conditions Validation Method Validation (ICH Q2(R1)) SST->Validation Verification

Caption: A systematic workflow for HPLC method development.

Stationary Phase Selection: A Tale of Two Selectivities

The choice of stationary phase is crucial as it governs the primary interaction with the analyte. A standard C18 column is the workhorse of reversed-phase chromatography, but for an aromatic compound like a quinoline derivative, a phenyl-based column can offer alternative selectivity.

Stationary PhasePrimary Interaction MechanismExpected Performance for 4,6-Diethoxyquinoline-2-carboxylic acid
C18 (L1) Hydrophobic interactions.Strong retention due to the overall hydrophobicity. Good starting point for most purity methods.
Phenyl-Hexyl (L11) Hydrophobic and π-π interactions.Enhanced retention and potentially unique selectivity for the aromatic quinoline ring and related impurities.[8][9]

Recommendation: Begin screening with a high-quality, end-capped C18 column. Concurrently, evaluate a Phenyl-Hexyl column to assess if π-π interactions provide better resolution from closely related impurities, especially those with similar hydrophobicity but different aromatic character.

Mobile Phase Optimization: The Key to Control

The mobile phase composition, particularly its pH and organic solvent, dictates the retention time, peak shape, and selectivity of the separation.

A. pH Control and its Impact on Retention

The ionization state of the carboxylic acid group is controlled by the mobile phase pH. According to the principles of reversed-phase chromatography, the non-ionized (protonated) form of the acid is more hydrophobic and will be retained longer on the column.[6][7]

pHEffect cluster_low_pH Low pH (e.g., pH < 3) cluster_high_pH High pH (e.g., pH > 6) Low_pH_Form R-COOH (Neutral, Non-ionized) Low_pH_Result Result: Stronger Retention Good Peak Shape High_pH_Form R-COO⁻ (Anionic, Ionized) High_pH_Result Result: Weaker Retention Potential for Tailing Analyte Analyte (Quinoline-COOH) Analyte->Low_pH_Form Protonated Analyte->High_pH_Form Deprotonated

Caption: Influence of mobile phase pH on the analyte's ionization and retention.

Comparative Data (Theoretical):

Mobile Phase pHAnalyte StateExpected Retention TimeExpected Peak Shape
pH 2.5-3.0 (e.g., 0.1% Phosphoric Acid)Fully Protonated (R-COOH)LongSymmetrical, Sharp
pH 4.0-5.0 (e.g., Acetate Buffer)Partially IonizedIntermediate, UnstablePotentially Broad, Asymmetrical
pH > 6.5 (e.g., Phosphate Buffer)Fully Deprotonated (R-COO⁻)ShortMay exhibit tailing on some columns

Recommendation: Start with a low pH mobile phase, such as 0.1% phosphoric acid or 0.1% formic acid in water. This ensures the carboxylic acid is fully protonated, leading to robust retention and excellent peak shape.[10]

B. Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC. They differ in polarity, viscosity, and solvent strength, which can lead to different separation selectivities.[11]

Organic ModifierPropertiesTypical Application
Acetonitrile (ACN) Lower viscosity, lower UV cutoff, different selectivity.Generally provides sharper peaks and lower backpressure. Often the first choice for gradient elution.[11]
Methanol (MeOH) Higher viscosity, protic solvent, different selectivity.Can offer unique selectivity changes compared to ACN, especially if hydrogen bonding is a factor.

Recommendation: Acetonitrile is the preferred starting solvent due to its favorable physical properties. A screening gradient from 5% to 95% ACN will provide a comprehensive overview of the sample's impurity profile.

Part 3: Recommended Experimental Protocol and Method Validation

Based on the principles discussed, the following protocol provides a robust starting point for the purity determination of 4,6-Diethoxyquinoline-2-carboxylic acid.

Detailed HPLC Method Protocol
ParameterConditionRationale
HPLC System UHPLC/HPLC with PDA or UV DetectorStandard instrumentation.
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Provides good initial retention and peak shape.
Mobile Phase A 0.1% Phosphoric Acid in WaterEnsures the analyte is in its non-ionized form for robust retention.
Mobile Phase B Acetonitrile (ACN)Excellent solvent for gradient elution with low UV cutoff.
Gradient Program 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% BA broad screening gradient to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Detection Wavelength 245 nm (or λmax determined by PDA scan)Optimized for sensitivity based on the quinoline chromophore.
Injection Volume 5 µLAdjustable based on sample concentration and detector response.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of the 4,6-Diethoxyquinoline-2-carboxylic acid sample into a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of the diluent (ACN/Water 50:50) and sonicate for 5 minutes to ensure complete dissolution.

  • Final Volume: Allow the solution to return to room temperature and dilute to the mark with the diluent. This yields a nominal concentration of 1 mg/mL.

  • Working Solution: Further dilute the stock solution as needed to be within the linear range of the detector. For purity analysis, a concentration of 0.1 mg/mL is a good starting point.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Overview

Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[12][13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.

  • Accuracy: The closeness of the test results to the true value, often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Conclusion

The development of a robust HPLC purity method for 4,6-Diethoxyquinoline-2-carboxylic acid is a systematic process rooted in the fundamental principles of chromatography. By carefully considering the analyte's physicochemical properties, a reversed-phase method utilizing a C18 column with an acidic, acetonitrile-based mobile phase provides an excellent foundation. Comparing this with a Phenyl-Hexyl column can offer alternative selectivity for complex impurity profiles. The outlined protocol serves as a comprehensive starting point, and subsequent validation according to ICH guidelines will ensure the final method is accurate, precise, and reliable for its critical role in pharmaceutical quality control.

References

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). MDPI. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform... ResearchGate. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. (2007). PubMed. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). PMC. [Link]

  • HPLC Column Selection Guide. Chromtech. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. [Link]

  • HPLC Columns and Consumables Selection Chart. Aurora Pro Scientific. [Link]

  • Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. ACS Publications. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. IJSRED. [Link]

  • 2-Quinolinecarboxylic acid. NIST WebBook. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]pdf)

Sources

Structural Validation of Quinoline Acids: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline carboxylic acids (QCAs) represent a privileged scaffold in medicinal chemistry, serving as the backbone for fluoroquinolone antibiotics, antimalarials, and emerging antiviral agents. However, their structural characterization is notoriously deceptive due to prototropic tautomerism . The migration of the acidic proton between the carboxylic group and the quinoline nitrogen creates a dynamic equilibrium between neutral and zwitterionic forms.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Powder Diffraction (PXRD), demonstrating why SC-XRD is the only method capable of definitively resolving the protonation state in the solid phase. We provide optimized crystallization protocols and a rigorous validation workflow to ensure data integrity.

Part 1: The Structural Challenge (The "Zwitterionic Conundrum")

In solution, QCAs exist in a rapid equilibrium between the neutral enol form and the zwitterionic betaine form. Standard analytical techniques often fail to distinguish these states definitively:

  • Solution NMR: Averages the signal of the labile proton due to fast exchange on the NMR timescale. You see a "time-averaged" structure, not the discrete species interacting with your biological target.

  • Mass Spectrometry: Ionization obliterates the original protonation state.

The SC-XRD Advantage: Crystallization "freezes" the molecule in its lowest energy conformation for that specific lattice environment. Only SC-XRD can directly visualize the electron density of the hydrogen atom, proving whether it is covalently bonded to the Oxygen (neutral) or the Nitrogen (zwitterion).

Comparative Analysis of Structural Elucidation Methods[1][2]
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C) Powder XRD (PXRD)
Atomic Resolution Absolute (0.7–0.8 Å) . Defines bond lengths and angles precisely.Relative connectivity.Low. Good for phase ID, not structure solution.
Proton Location Definitive. Can locate H-atoms on heteroatoms via difference Fourier maps.Ambiguous. Labile protons often broaden or disappear; signals are averaged.Inferential only (via bond length changes).
Sample State Solid (Single Crystal).Liquid (Solution).[1]Solid (Bulk Powder).
Throughput Low (Days to Weeks).High (Minutes).Medium (Hours).[1]
Critical Utility Determining tautomers, polymorphs, and absolute configuration.Routine purity and connectivity checks.Batch consistency and polymorph screening.

Part 2: Experimental Protocols

Optimized Crystallization of Quinoline Acids

Growing diffraction-quality crystals of QCAs is challenging due to their poor solubility in non-polar solvents and tendency to form microcrystalline powders in water.

The "Senior Scientist" Approach: Do not rely solely on simple evaporation. You must control the pH to influence the zwitterionic equilibrium.

Protocol A: Slow Evaporation (For Zwitterionic Forms)
  • Target: Stabilizing the

    
     species.
    
  • Solvent System: Ethanol:Water (80:20 v/v). Water is essential to stabilize the charge separation via H-bonding.

  • Procedure:

    • Dissolve 20 mg of QCA in 2 mL of solvent mixture with mild heating (50°C).

    • Critical Step: If the solution is cloudy, add 1-2 drops of dilute acetic acid to ensure full protonation of the species, then filter through a 0.22 µm PTFE syringe filter.

    • Place in a clean scintillation vial. Cover with Parafilm and pierce with exactly three pinholes to control evaporation rate.

    • Store in a vibration-free environment at 4°C (fridge) to encourage slower nucleation.

Protocol B: Vapor Diffusion (For Neutral Forms)
  • Target: Forcing the neutral state in hydrophobic environments.

  • Solvent: Inner vial (DMSO or DMF); Outer vial (Diethyl Ether or Acetone).

  • Procedure:

    • Dissolve 15 mg QCA in 0.5 mL DMSO.

    • Place this small open vial inside a larger jar containing 10 mL of diethyl ether.

    • Seal the outer jar tightly. The volatile ether will diffuse into the DMSO, lowering solubility slowly and growing high-quality prisms.

Visualization of Crystallization Workflow

CrystallizationWorkflow Start Start: Purified QCA Powder Solubility Solubility Screen (Polar vs Non-Polar) Start->Solubility Decision Target Form? Solubility->Decision Zwitterion Zwitterion Target (High Dielectric) Decision->Zwitterion Hydrophilic Neutral Neutral Target (Low Dielectric) Decision->Neutral Hydrophobic MethodA Method A: Slow Evaporation Solvent: EtOH/H2O Add: Trace Acetic Acid Zwitterion->MethodA MethodB Method B: Vapor Diffusion Solvent: DMSO/Ether Neutral->MethodB Filter Micro-Filtration (0.22 µm PTFE) MethodA->Filter MethodB->Filter Nucleation Controlled Nucleation (4°C - Vibration Free) Filter->Nucleation Harvest Harvest & Mount (Paratone Oil) Nucleation->Harvest

Figure 1: Decision tree for crystallizing quinoline carboxylic acids based on the target tautomeric form.

Part 3: Structural Validation & Refinement Logic

Once data is collected, the refinement process must be rigorous. The location of the acidic proton is the primary validation metric.

The Refinement Strategy
  • Initial Solution: Use SHELXT or OLEX2. The heavy atoms (quinoline backbone) will appear easily.

  • Difference Fourier Map: Look for the residual electron density (

    
    -peaks) near the Nitrogen and Oxygen atoms.
    
    • Scenario A (Neutral): A peak ~0.82 Å from the Carboxyl Oxygen.

    • Scenario B (Zwitterion): A peak ~0.86 Å from the Quinoline Nitrogen.

  • Constraint Application: Do not let these protons "float" freely if the data resolution is >0.8 Å. Use a riding model (AFIX 43 for aromatic NH, AFIX 83 for OH) to ensure chemically sensible bond lengths, but only after confirming the peak location in the difference map.

Hirshfeld Surface Analysis

For quinolines, standard bond metrics are insufficient. You must analyze the packing forces using Hirshfeld surfaces (calculated via CrystalExplorer).[2][3]

  • 
     Surface:  Look for deep red spots.[2] These indicate hydrogen bonds (O-H...N or N-H...O) shorter than the van der Waals radii sum.
    
  • Fingerprint Plots:

    • Spikes: Sharp spikes at the bottom left indicate strong H-bonds (typical of QCAs).

    • Wings: Broad wings indicate C-H...

      
       interactions, crucial for the stacking of quinoline rings.
      
Visualization of Validation Logic

ValidationLogic Data Raw Diffraction Data (.hkl) Solve Structure Solution (SHELXT) Data->Solve Refine Refinement (SHELXL) Solve->Refine DiffMap Difference Fourier Map (Find Q-Peaks) Refine->DiffMap Metrics Validation Metrics (R1 < 5%, wR2 < 15%) Refine->Metrics CheckH Assign H-Atom (N vs O?) DiffMap->CheckH Locate Proton CheckH->Refine Apply AFIX CheckCIF CheckCIF / IUCr (Alert Level A/B?) Metrics->CheckCIF Hirshfeld Hirshfeld Analysis (Packing Forces) CheckCIF->Hirshfeld If Pass

Figure 2: The rigorous validation workflow from raw data to Hirshfeld surface analysis.

References

  • BenchChem. (2025).[4][5] Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid. Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-System: The world’s repository for small molecule crystal structures. Retrieved from

  • Spackman, M. A., & Jayatilaka, D. (2009).[3] Hirshfeld surface analysis. CrystEngComm, 11, 19-32. (Contextual citation for methodology).

  • International Union of Crystallography (IUCr). (2023). CheckCIF/PLATON Integrity Check. Retrieved from

  • Arshad, M. F., et al. (2014).[6] Contribution of NMR Spectroscopy and X-Ray Diffractometry Techniques to the Characterization of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from

Sources

A Comparative Guide to the FTIR Analysis of 4,6-Diethoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the precise characterization of novel chemical entities is paramount. 4,6-Diethoxyquinoline-2-carboxylic acid, a substituted quinoline derivative, holds potential in various applications owing to the versatile chemical scaffold of the quinoline ring.[1] This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 4,6-Diethoxyquinoline-2-carboxylic acid, offering a detailed interpretation of its characteristic vibrational modes. Through a comparative approach with analogous structures, this document aims to equip researchers with the necessary insights for unambiguous identification and quality control.

The Significance of FTIR in Structural Elucidation

FTIR spectroscopy is an indispensable tool for identifying functional groups within a molecule.[2] By measuring the absorption of infrared radiation at specific wavenumbers, a unique molecular fingerprint is generated. For a molecule like 4,6-Diethoxyquinoline-2-carboxylic acid, with its distinct aromatic, carboxylic acid, and ether functionalities, FTIR provides a rapid and non-destructive method to confirm its synthesis and purity.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the standard procedure for obtaining the FTIR spectrum of a solid sample like 4,6-Diethoxyquinoline-2-carboxylic acid using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with a Deuterated Triglycine Sulfate (DTGS) detector.

  • Single-reflection diamond ATR accessory.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropyl alcohol.

    • Record a background spectrum of the empty ATR crystal. This is a critical step to subtract the spectral contributions of the ambient atmosphere (e.g., CO2 and water vapor).

  • Sample Preparation and Loading:

    • Place a small amount of the powdered 4,6-Diethoxyquinoline-2-carboxylic acid sample onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal surface.

  • Spectrum Acquisition:

    • Collect the sample spectrum over a wavenumber range of 4000-400 cm⁻¹.

    • Co-add a minimum of 32 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Perform an ATR correction to account for the variation in the depth of penetration of the IR beam at different wavenumbers.

    • Baseline correct the spectrum to remove any broad background features.

Logical Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Clean ATR Crystal Background Acquire Background Spectrum Prep->Background Sample Load Solid Sample Background->Sample Acquire Collect Sample Spectrum (4000-400 cm⁻¹) Sample->Acquire Process ATR & Baseline Correction Acquire->Process Analyze Peak Identification & Interpretation Process->Analyze Compare Comparative Spectral Analysis Analyze->Compare

Caption: Experimental workflow for FTIR analysis.

Characteristic Peaks of 4,6-Diethoxyquinoline-2-carboxylic acid: A Detailed Interpretation

The FTIR spectrum of 4,6-Diethoxyquinoline-2-carboxylic acid is a composite of the vibrational modes of its constituent functional groups: the quinoline ring, the carboxylic acid, and the two ethoxy substituents. The following table provides a detailed assignment of the expected characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3100-3000Medium-WeakC-H stretchAromatic (Quinoline)
~2980-2850MediumC-H stretchAliphatic (Ethoxy -CH₂ and -CH₃)
~3300-2500Broad, StrongO-H stretchCarboxylic Acid (Hydrogen-bonded dimer)[3][4]
~1710-1680Strong, SharpC=O stretchCarboxylic Acid (Conjugated)[4][5]
~1620-1580Medium-StrongC=C and C=N stretchQuinoline Ring[6]
~1500-1400MediumC=C stretchQuinoline Ring[2]
~1275-1200StrongAsymmetric C-O-C stretchAryl Ether (Ethoxy)[6]
~1100-1000StrongSymmetric C-O-C stretchAryl Ether (Ethoxy)
~960-900Broad, MediumO-H out-of-plane bendCarboxylic Acid[5]
~850-750StrongC-H out-of-plane bendAromatic (Substituted Quinoline)

Molecular Structure and Key Vibrational Modes

Molecular_Structure cluster_mol 4,6-Diethoxyquinoline-2-carboxylic acid cluster_peaks Characteristic FTIR Peaks mol OH O-H Stretch (~3300-2500 cm⁻¹) CO_acid C=O Stretch (~1710-1680 cm⁻¹) Aromatic_CH Aromatic C-H Stretch (~3100-3000 cm⁻¹) Aliphatic_CH Aliphatic C-H Stretch (~2980-2850 cm⁻¹) COC C-O-C Stretch (~1275-1000 cm⁻¹)

Caption: Key functional groups and their IR vibrations.

Comparative Analysis: Distinguishing Features

To highlight the unique spectral characteristics of 4,6-Diethoxyquinoline-2-carboxylic acid, a comparison with structurally related molecules is essential.

CompoundKey Distinguishing FTIR Features
Quinoline Absence of C=O and O-H stretching bands. The C-H stretching region is dominated by aromatic C-H vibrations (~3100-3000 cm⁻¹).[7]
Quinoline-2-carboxylic acid Presence of a strong C=O stretch and a broad O-H stretch, similar to the target molecule. However, it lacks the strong C-O-C stretching bands from the ethoxy groups. The infrared spectrum of solid-state quinoline-2-carboxylic acid suggests it can exist in both neutral and zwitterionic forms.[8]
4,6-Dimethoxyquinoline Absence of the characteristic broad O-H and strong C=O stretching bands of the carboxylic acid. It will exhibit strong C-O-C stretching bands for the methoxy groups.

The presence of the two ethoxy groups in 4,6-Diethoxyquinoline-2-carboxylic acid is definitively confirmed by the strong C-O-C stretching vibrations in the 1275-1000 cm⁻¹ region, along with the aliphatic C-H stretching bands. The carboxylic acid group is unambiguously identified by the very broad O-H stretch and the strong, sharp C=O absorption. The substitution pattern on the quinoline ring influences the exact positions and intensities of the aromatic C-H out-of-plane bending modes in the fingerprint region (below 1000 cm⁻¹).

Conclusion

The FTIR spectrum of 4,6-Diethoxyquinoline-2-carboxylic acid is rich with information, providing a clear signature of its molecular structure. By understanding the characteristic absorption bands of the quinoline core, the carboxylic acid, and the ethoxy substituents, researchers can confidently identify this compound and differentiate it from related structures. The combination of the broad O-H stretch, the sharp C=O peak, the strong C-O-C ether bands, and the specific pattern of aromatic vibrations provides a robust analytical tool for quality assessment in drug discovery and development.

References

  • FTIR Spectrum of Quinoline-2-carboxylic acid - ResearchGate. Available at: [Link]

  • Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. (1973). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters, 6(3), 167-176. Available at: [Link]

  • Hameed, A., et al. (2018). Quinoline alkaloids are heterocyclic compounds widely present in nature possessing a variety of pharmacological and biological activities. Journal of Ethnopharmacology, 224, 347-360.
  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available at: [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer - ResearchGate. Available at: [Link]

  • Sztanke, K., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7851. Available at: [Link]

  • Hannan, R. B., Lieblich, J. H., & Renfrew, A. G. (1951). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society, 73(4), 1333–1335. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Alias, M. F., & Omran, S. I. (2014). Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4/-dimethyl-2,2/-bipyridyl with V(IV),Cr(III), Rh(III), Cd(II) and Pt(IV). Baghdad Science Journal, 11(3), 15. Available at: [Link]

  • Krishnakumar, V., & Muthunatesan, S. (2011). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. International Journal of ChemTech Research, 3(2), 735-743. Available at: [Link]

  • Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. Available at: [Link]

  • Szukalska, M., et al. (2022). Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. Materials, 15(19), 6758. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

  • FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide derivative. (b) Quinoline-benzimidazole derivative. (c) And quinoline-hydrazone derivative (d) - ResearchGate. Available at: [Link]

  • Subramanian, N., et al. (2013). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Journal of Chemistry, 2013, 1-11. Available at: [Link]

  • Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis - MDPI. Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. Available at: [Link]

  • Showing Compound 4,6-Dihydroxy-2-quinolinecarboxylic acid (FDB011585) - FooDB. Available at: [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating Synthesis Routes for 4,6-Substituted Quinoline-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline core is a quintessential privileged scaffold in medicinal chemistry, forming the structural basis for a vast range of therapeutic agents. Specifically, quinoline-2-carboxylic acid derivatives are crucial pharmacophores found in molecules with antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The strategic introduction of substituents at the 4- and 6-positions allows for the fine-tuning of a compound's pharmacological profile, enhancing potency and modulating properties like solubility and metabolic stability.

However, the efficient and reliable synthesis of these specifically substituted scaffolds presents a significant challenge. The choice of a synthetic route is not merely a procedural decision; it is a strategic one that impacts yield, purity, scalability, and the overall timeline of a drug discovery program. This guide provides an in-depth, objective comparison of validated synthetic routes to 4,6-substituted quinoline-2-carboxylic acids, moving beyond simple protocols to explain the causal factors behind experimental choices and providing the data necessary for informed decision-making.

Section 1: The Friedländer Annulation: A Foundational and Versatile Approach

The Friedländer synthesis, first reported in 1882, remains a cornerstone for quinoline construction.[3][4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis.[3][5][6] For the synthesis of our target 2-carboxylic acids, the key is the selection of an α-ketoester, such as ethyl pyruvate, as the methylene component.

Mechanistic Rationale: Controlling the Cyclization

The reaction proceeds through one of two primary mechanistic pathways, the choice of which can be influenced by the reaction conditions. Understanding this dichotomy is key to troubleshooting and optimization.

  • Aldol-First Pathway: The reaction begins with an aldol condensation between the 2-aminoaryl ketone and the α-ketoester. The resulting adduct then undergoes intramolecular cyclization via attack of the aniline nitrogen onto the ketone, followed by dehydration to yield the quinoline ring.

  • Schiff Base-First Pathway: Alternatively, the aniline nitrogen can first condense with the ketone of the α-ketoester to form a Schiff base (imine). This is followed by an intramolecular aldol-type condensation and subsequent dehydration.[3]

Acid or base catalysts are employed to facilitate the condensation and dehydration steps.[4][7] Lewis acids or Brønsted acids can activate the carbonyl groups towards nucleophilic attack.[3] Modern variations have explored milder conditions, including the use of iodine or solvent-free reactions under microwave irradiation to improve yields and environmental compatibility.[7][8]

G Start Reactants: 4,6-Substituted 2-Aminoaryl Ketone + α-Ketoester Aldol Aldol Adduct Start->Aldol Aldol Condensation SchiffBase Schiff Base Intermediate Start->SchiffBase Imine Formation Unsaturated α,β-Unsaturated Carbonyl Aldol->Unsaturated Dehydration Cyclized Cyclized Dihydro Intermediate SchiffBase->Cyclized Intramolecular Aldol-type Reaction Unsaturated->Cyclized Intramolecular Amine Addition Product 4,6-Substituted Quinoline-2-Carboxylate Cyclized->Product Dehydration & Aromatization

Caption: Alternative mechanisms of the Friedländer quinoline synthesis.

Advantages vs. Limitations
  • Key Advantage: The primary strength of the Friedländer synthesis is its convergence and broad substrate scope. It allows for the direct installation of diverse substitution patterns on both the benzene and pyridine rings of the quinoline core, dictated by the choice of the two starting materials.[5]

  • Primary Limitation: The main drawback is the accessibility of the required 2-aminoaryl aldehyde or ketone precursors.[5] These often require separate, multi-step syntheses, which can lower the overall efficiency of a drug development campaign.

Section 2: Modern Frontiers: Palladium-Catalyzed Annulation Strategies

To overcome the limitations of classical methods, modern organic synthesis has turned to transition-metal catalysis. Palladium-catalyzed reactions, in particular, offer powerful and often milder alternatives for constructing complex heterocyclic systems.[9] These methods can build the quinoline core from simpler, more readily available starting materials.

Causality in Catalysis: The Power of Palladium

Palladium catalysts enable unique bond formations that are inaccessible under classical conditions. A common strategy involves the annulation of an o-haloaniline or a related precursor with an alkyne. The catalytic cycle typically involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aniline derivative.

  • Carbopalladation: The alkyne coordinates to the palladium center and undergoes migratory insertion.

  • Intramolecular Cyclization/Annulation: The newly formed vinyl-palladium species undergoes cyclization onto the aniline nitrogen.

  • Reductive Elimination/Aromatization: The cycle is completed by a step that regenerates the Pd(0) catalyst and forms the aromatic quinoline product.

These methods are highly versatile, allowing for the synthesis of polysubstituted quinolines from commercial or readily available 2-amino aromatic ketones and alkynes.[10] Other advanced strategies include the aerobic oxidative annulation of anilines with aliphatic alcohols or the cyclization of o-vinylanilines with alkynes, using molecular oxygen as a green oxidant.[9][11][12]

G Pd0 Pd(0)Ln OxAdd R-Pd(II)-X (Oxidative Addition) Pd0->OxAdd Coord Alkyne Coordination OxAdd->Coord Insert Migratory Insertion Coord->Insert Cyclize Annulation/ Cyclization Insert->Cyclize Cyclize->Pd0 Reductive Elimination ProductOut Quinoline Product Cyclize->ProductOut React1 o-Haloaniline React1->OxAdd React2 Alkyne React2->Coord

Caption: Simplified catalytic cycle for a Pd-catalyzed quinoline synthesis.

Advantages vs. Limitations
  • Key Advantage: Palladium-catalyzed routes often exhibit excellent functional group tolerance and can proceed under significantly milder conditions than classical methods. They also open up novel disconnection approaches, using starting materials like o-alkenylanilines or simple alcohols.[9][12]

  • Primary Limitation: The primary concerns for drug development professionals are the cost of the palladium catalyst and ligands, and the critical need to remove residual heavy metal from the final active pharmaceutical ingredient (API), which requires rigorous purification and analysis.

Section 3: A Validated One-Pot Synthesis from β-Nitroacrylates

A recently developed one-pot protocol for synthesizing quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes exemplifies a modern, efficiency-focused approach.[13][14] This method is particularly attractive for library synthesis due to its operational simplicity and good yields.

The process involves two key stages within a single pot:

  • Aza-Michael-Henry Domino Reaction: A mixture of 2-aminobenzaldehyde and a β-nitroacrylate is heated under solvent-free conditions to form a benzopiperidine intermediate.

  • Aromatization: A solid-supported base, such as BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), is then added in a suitable solvent (e.g., acetonitrile) to promote the elimination and aromatization to the final quinoline-2-carboxylate product.[13][14]

The validation of this protocol is demonstrated by the systematic optimization of reaction conditions, where different catalysts, bases, and solvents were screened to maximize yield.

Data Presentation: Optimization of the Aromatization Step

The choice of base is critical for the efficient conversion of the intermediate to the final product. The following data, adapted from the original study, validates the selection of BEMP on polymer as the optimal base.[13][15]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1DBUCH₃CN501265
2TBDCH₃CN501270
3BEMPCH₃CN501274
4BEMP on Polymer CH₃CN 50 12 92
5PS-BEMPCH₃CN501288

Data sourced and adapted from literature reports.[13][15] Yields refer to the aromatization step.

This systematic approach provides a trustworthy, self-validating protocol where the experimental choices are justified by quantitative data.

Section 4: Comparative Guide and Strategic Synthesis Selection

Choosing the optimal synthetic route requires a multi-faceted analysis of the project's specific needs. The following table provides a direct comparison of the discussed methodologies.

FeatureFriedländer AnnulationPd-Catalyzed AnnulationOne-Pot Nitroacrylate Method
Starting Materials 2-Aminoaryl Ketone + α-Ketoestero-Haloaniline/Alkenylaniline + Alkyne/Alcohol2-Aminobenzaldehyde + β-Nitroacrylate
Typical Conditions Acid or base catalysis, often high temp.[4][5]Pd catalyst, ligands, oxidants; often milder temp.[9]Solvent-free heating, then solid base at 50°C.[13][14]
Key Advantages Convergent, broad substrate scope.[5]High functional group tolerance, novel disconnections.[9]High efficiency, operational simplicity, good for libraries.[13]
Key Limitations Requires synthesis of 2-aminoaryl ketone precursor.[5]Catalyst cost, potential metal contamination.Substrate scope limited by availability of starting materials.
Best Suited For Scale-up when precursors are available.Early-stage SAR with diverse functional groups.High-throughput screening and library synthesis.

To further aid in this strategic decision, the following workflow can be used.

G Start Goal: Synthesize a specific 4,6-substituted quinoline-2-carboxylic acid CheckPrecursor Is the required 2-aminoaryl ketone precursor readily available? Start->CheckPrecursor Friedlander Preferred Route: Friedländer Annulation (Scalable, well-established) CheckPrecursor->Friedlander Yes ConsiderModern Evaluate Modern Routes CheckPrecursor->ConsiderModern No NeedLibrary Is high-throughput library synthesis the primary goal? ConsiderModern->NeedLibrary OnePot Preferred Route: One-Pot Nitroacrylate Method (High efficiency, simple workflow) NeedLibrary->OnePot Yes PdRoute Preferred Route: Pd-Catalyzed Annulation (Tolerates diverse functionality, novel disconnections) NeedLibrary->PdRoute No

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.